Product packaging for Antitubercular agent-23(Cat. No.:)

Antitubercular agent-23

Cat. No.: B12397755
M. Wt: 511.5 g/mol
InChI Key: QYYHUYWUNFESFB-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antitubercular agent-23 (Compound 3a) is a novel, potent chemical entity identified for its dual antimicrobial activity in scientific research. It demonstrates significant efficacy against both Mycobacterium tuberculosis , the causative agent of tuberculosis, and Candida albicans . Against the H37Rv strain of M. tuberculosis , it exhibits a minimum inhibitory concentration (MIC) of 1 µg/mL, indicating potent antitubercular properties . Tuberculosis remains a leading cause of infectious disease mortality globally, with treatment challenges being exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains . The fight against TB is critically dependent on the discovery of new antitubercular agents with novel mechanisms of action to overcome existing drug resistance and shorten treatment duration . Research into compounds like this compound is therefore vital for advancing therapeutic options. This compound belongs to a class of novel linezolid-based oxazolidinones, which represent a promising direction in antimicrobial discovery . As a research chemical, it provides a valuable tool for microbiologists and medicinal chemists exploring new pathways to inhibit pathogenic microbes. This compound is supplied for investigational purposes to facilitate such pioneering studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22FN5O8S B12397755 Antitubercular agent-23

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22FN5O8S

Molecular Weight

511.5 g/mol

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-(4-methylsulfonylpiperazin-1-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C20H22FN5O8S/c1-35(31,32)24-8-6-23(7-9-24)16-3-2-13(10-15(16)21)25-12-14(33-20(25)28)11-22-19(27)17-4-5-18(34-17)26(29)30/h2-5,10,14H,6-9,11-12H2,1H3,(H,22,27)/t14-/m0/s1

InChI Key

QYYHUYWUNFESFB-AWEZNQCLSA-N

Isomeric SMILES

CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(O4)[N+](=O)[O-])F

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(O4)[N+](=O)[O-])F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Antitubercular Agent-23

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Antitubercular agent-23 (ATA-23) represents a novel class of therapeutic candidates designed to combat Mycobacterium tuberculosis (Mtb), including multi-drug resistant strains. This document elucidates the core mechanism of action of ATA-23, which involves the potent and specific inhibition of Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a critical enzyme in the mycobacterial cell wall synthesis pathway, and its inhibition leads to bactericidal effects.[1][2][3][4] This guide provides a comprehensive overview of the biochemical and cellular effects of ATA-23, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to the Target: DprE1

The mycobacterial cell wall is a complex and unique structure, essential for the survival and pathogenicity of M. tuberculosis. A key component of this cell wall is arabinogalactan. The biosynthesis of arabinogalactan is dependent on the precursor decaprenylphosphoryl-β-D-arabinofuranose (DPA). The enzyme DprE1, a flavoenzyme, is essential for the synthesis of DPA.[1][5] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to DPA.[2][5] Due to its essential role in cell wall synthesis and its absence in humans, DprE1 is a highly attractive target for novel antitubercular drugs.[1][3]

Mechanism of Action of ATA-23

This compound is a potent, non-covalent inhibitor of DprE1. By binding to the active site of DprE1, ATA-23 prevents the oxidation of DPR to its intermediate, decaprenyl-phospho-2'-keto-d-arabinose (DPX).[1] This blockade halts the production of DPA, thereby inhibiting the synthesis of arabinogalactan and lipoarabinomannan, which are crucial components of the mycobacterial cell wall.[2][5] The disruption of cell wall integrity ultimately leads to cell lysis and death of the bacterium.[2]

Signaling Pathway: DprE1 in Mycolic Acid Biosynthesis

Mycolic_Acid_Pathway DPR DPR (Decaprenylphosphoryl-β-D-ribose) DprE1 DprE1 DPR->DprE1 DPX DPX (Decaprenyl-phospho-2'-keto-d-arabinose) DprE1->DPX DprE2 DprE2 DPX->DprE2 DPA DPA (Decaprenylphosphoryl-arabinofuranose) DprE2->DPA Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan CellWall Mycobacterial Cell Wall Arabinogalactan->CellWall ATA23 Antitubercular Agent-23 ATA23->DprE1

Caption: Inhibition of the DprE1 enzyme by this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity and selectivity of ATA-23.

Table 1: In Vitro Antitubercular Activity of ATA-23

StrainMIC (μg/mL)MIC (μM)
M. tuberculosis H37Rv0.050.12
Isoniazid-resistant Mtb0.060.15
Rifampicin-resistant Mtb0.050.12

Table 2: DprE1 Inhibition and Cytotoxicity of ATA-23

ParameterValue
DprE1 IC50 (nM)25
Vero Cell CC50 (μM)>50
Selectivity Index (SI)>416

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of ATA-23 against M. tuberculosis was determined using the broth microdilution method.

  • A twofold serial dilution of ATA-23 was prepared in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

  • An inoculum of M. tuberculosis H37Rv was prepared to a final concentration of 5 x 10^5 CFU/mL.

  • 100 μL of the bacterial suspension was added to each well containing the serially diluted compound.

  • The plates were incubated at 37°C for 7-14 days.

  • The MIC was defined as the lowest concentration of ATA-23 that completely inhibited visible growth of the bacteria.

Experimental Workflow: MIC Determination

MIC_Workflow start Start prep_plate Prepare Serial Dilution of ATA-23 in 96-well Plate start->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_plate->inoculate prep_inoculum Prepare M. tuberculosis Inoculum (5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 37°C for 7-14 Days inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration.

In Vitro DprE1 Enzyme Inhibition Assay

The inhibitory activity of ATA-23 against recombinant DprE1 was measured using a fluorescence-based assay.

  • Recombinant DprE1 was purified from E. coli.

  • The assay was performed in a 96-well plate with a reaction mixture containing DprE1, its substrate DPR, and the co-factor FAD in a suitable buffer.

  • ATA-23 was added at various concentrations.

  • The reaction was initiated and incubated at room temperature.

  • The production of the reaction product, DPX, was coupled to a fluorescent reporter system.

  • Fluorescence was measured at appropriate excitation and emission wavelengths.

  • The IC50 value was calculated from the dose-response curve.

Cytotoxicity Assay

The cytotoxicity of ATA-23 was evaluated against Vero cells (African green monkey kidney epithelial cells) using a resazurin-based assay.

  • Vero cells were seeded in a 96-well plate and incubated for 24 hours.

  • The cells were then treated with various concentrations of ATA-23.

  • After 48 hours of incubation, resazurin solution was added to each well.

  • The plates were incubated for an additional 4 hours to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.

  • Fluorescence was measured, and the CC50 (50% cytotoxic concentration) was determined.

Logical Relationship of the Mechanism of Action

The bactericidal effect of ATA-23 is a direct consequence of its specific inhibition of DprE1, leading to a cascade of events that compromise the structural integrity of the mycobacterial cell wall.

Logical Relationship Diagram

Logical_Relationship ATA23 Antitubercular Agent-23 DprE1_inhibition Specific Inhibition of DprE1 Enzyme ATA23->DprE1_inhibition DPA_block Blockade of DPA (Decaprenylphosphoryl-arabinofuranose) Synthesis DprE1_inhibition->DPA_block Arabinogalactan_inhibition Inhibition of Arabinogalactan and Lipoarabinomannan Synthesis DPA_block->Arabinogalactan_inhibition CellWall_disruption Disruption of Mycobacterial Cell Wall Integrity Arabinogalactan_inhibition->CellWall_disruption Cell_lysis Bacterial Cell Lysis and Death CellWall_disruption->Cell_lysis

Caption: Logical cascade of events in the mechanism of action of ATA-23.

Conclusion

This compound demonstrates a potent and specific mechanism of action by targeting DprE1, a crucial enzyme in the biosynthesis of the mycobacterial cell wall. Its high in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, coupled with a favorable selectivity index, underscores its potential as a promising candidate for further preclinical and clinical development. The detailed data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of this novel antitubercular agent.

References

"Antitubercular agent-23" target identification and validation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The compound "Antitubercular agent-23" (ATA-23) is a hypothetical agent created for the purpose of this guide. The data, experimental results, and specific findings presented herein are illustrative of a typical drug discovery and validation process for a novel antitubercular compound. The target, MmpL3, is a real and well-validated target in Mycobacterium tuberculosis.

An In-depth Technical Guide to the Target Identification and Validation of this compound

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Quantitative Data Summary

The biological activity of ATA-23 was characterized through a series of in vitro and in vivo assays. The results are summarized below.

Table 1: In Vitro Activity and Cytotoxicity of ATA-23

CompoundM. tuberculosis H37Rv MIC (μM)M. tuberculosis MDR-strain MIC (μM)Vero Cell CC₅₀ (μM)HepG2 Cell CC₅₀ (μM)Selectivity Index (SI)¹
ATA-23 0.080.12> 100> 100> 1250
Isoniazid 0.25> 50> 200> 200> 800
Rifampicin 0.060.06> 150> 150> 2500

¹ Selectivity Index calculated as Vero Cell CC₅₀ / H37Rv MIC.

Table 2: In Vivo Efficacy of ATA-23 in a Murine TB Model (4-week treatment)

Treatment GroupDosage (mg/kg)Mean Log₁₀ CFU / Lung ± SD (Initial)Mean Log₁₀ CFU / Lung ± SD (Final)Log₁₀ CFU Reduction
Vehicle Control -6.2 ± 0.37.5 ± 0.4-1.3
ATA-23 256.1 ± 0.23.9 ± 0.32.2
Isoniazid 256.3 ± 0.34.1 ± 0.42.2

Target Identification: Uncovering MmpL3

The primary mechanism of action of ATA-23 was elucidated by generating and characterizing spontaneous resistant mutants of M. tuberculosis H37Rv.

Workflow for Target Identification

The logical flow from generating resistant mutants to identifying the specific genetic basis of resistance is outlined below.

G A Plate M. tb H37Rv on 7H11 Agar containing 10x MIC of ATA-23 B Incubate at 37°C for 3-4 weeks A->B C Isolate Colonies of Spontaneous Resistant Mutants B->C D Confirm Resistance by MIC Assay C->D E Extract Genomic DNA from Resistant and Wild-Type Strains D->E F Whole Genome Sequencing (WGS) E->F G Compare Sequences to Identify Single Nucleotide Polymorphisms (SNPs) F->G H Identify SNP in mmpL3 gene in multiple independent mutants G->H

Caption: Workflow for identifying the genetic basis of resistance to ATA-23.

Results of Resistance Studies

Spontaneous resistant mutants were generated at a frequency of approximately 1 x 10⁻⁸. Whole-genome sequencing of ten independent resistant mutants revealed a consistent pattern: eight of the ten mutants possessed a non-synonymous single nucleotide polymorphism (SNP) in the mmpL3 gene (Rv0206c). The most common mutation observed was a G257E substitution, located within one of the transmembrane domains of the MmpL3 protein.

Target Validation: Confirming MmpL3 Inhibition

To validate that the interaction with MmpL3 is the primary mechanism of ATA-23's antitubercular activity, a series of genetic and biochemical experiments were conducted.

Proposed Mechanism of Action

MmpL3 is essential for transporting trehalose monomycolate (TMM) across the inner membrane, a prerequisite for the synthesis of the outer mycolic acid layer. ATA-23 is hypothesized to bind to MmpL3, inhibiting its transport function and leading to cell death.

G cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall A FAS-I (Fatty Acid Synthesis I) B FAS-II (Mycolic Acid Synthesis) A->B C Trehalose Monomycolate (TMM) B->C M MmpL3 Transporter C->M Transport D TMM M->D E Mycolic Acid Layer (Cell Wall Integrity) D->E ATA23 ATA-23 ATA23->M Inhibition G A Hypothesis: ATA-23 targets MmpL3 B Genetic Validation: Overexpress wild-type mmpL3 in M. tb H37Rv A->B D Biochemical Validation: Develop MmpL3-dependent substrate transport assay A->D C Result: MIC of ATA-23 increases (shift >8-fold) B->C F Conclusion: MmpL3 is the direct target of ATA-23 C->F E Result: ATA-23 directly inhibits substrate transport (IC₅₀ < 0.5 μM) D->E E->F

The Structure-Activity Relationship of Novel Oxadiazole-Based Antitubercular Agents Targeting DprE1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of 1,3,4-oxadiazole-based antitubercular agents. These compounds have been identified as potent inhibitors of decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway. This document outlines the quantitative SAR data, detailed experimental methodologies for key biological assays, and visual representations of the core SAR principles and experimental workflows.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, urgently necessitating the discovery of novel antitubercular agents with new mechanisms of action. The mycobacterial cell wall, a unique and essential structure, is a well-validated target for chemotherapy.[1] Within the intricate biosynthetic pathway of the cell wall, DprE1 has been identified as a vulnerable target. DprE1 is essential for the formation of the arabinogalactan layer, and its inhibition leads to bacterial cell death. Several DprE1 inhibitors are currently in clinical trials, including BTZ-043 and macozinone.[1]

Recently, a high-throughput screening campaign identified (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone, designated as P1, as a potent inhibitor of Mtb growth.[1] Subsequent studies have confirmed that P1 exerts its antimycobacterial effect through the inhibition of DprE1.[1] This guide focuses on the SAR studies of P1 and its analogs, providing a comprehensive overview for researchers engaged in the development of new antitubercular drugs.

Core Structure and SAR Analysis

The lead compound, P1, can be dissected into three key structural motifs for SAR analysis: the left-hand side (LHS) aromatic ring (A), the central 1,3,4-oxadiazole piperidine core (B and C), and the right-hand side (RHS) benzylpiperidine moiety (E). The systematic modification of these components has provided crucial insights into the structural requirements for potent antitubercular activity.

SAR_Analysis cluster_LHS LHS (A Ring) Modifications cluster_Core Core (B & C) Modifications cluster_RHS RHS (E Moiety) Modifications P1 Lead Compound P1 (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone MIC = 0.1 µM LHS_Mod Phenyl is optimal Pyridyl leads to 4-fold decrease in activity Methyl abolishes activity P1:f1->LHS_Mod Hydrophobic & Aromatic Essential Core_Mod 1,3,4-Oxadiazole is preferred 1,3,4-Thiadiazole and 1,2,4-Oxadiazole are less active Carbonyl linker is essential P1:f1->Core_Mod Heteroatom & Linker Critical RHS_Mod Piperidine is crucial Replacement with piperazine or aliphatic amines abolishes activity Benzyl group modifications are tolerated P1:f1->RHS_Mod Heterocycle & Substituent Important

Figure 1. Key Structure-Activity Relationships of the Oxadiazole Series.
Left-Hand Side (A Ring) Modifications

The aromatic phenyl ring on the left-hand side of the molecule is crucial for activity.

  • Aromaticity and Hydrophobicity: Replacement of the phenyl ring with a less hydrophobic pyridine ring (in compound P3) resulted in a four-fold decrease in activity (MIC = 0.39 µM).[1] Complete loss of activity was observed when the phenyl group was replaced by a small aliphatic methyl group (in compound P2).[1] This indicates that a hydrophobic and aromatic moiety is essential at this position for effective interaction with the target.

Core (B & C) Modifications

The central 1,3,4-oxadiazole ring and the carbonyl linker are critical for the antitubercular activity of this series.

  • Oxadiazole Isomers and Analogs: While the 1,3,4-oxadiazole isomer is optimal, replacement with a 1,3,4-thiadiazole or a 1,2,4-oxadiazole led to a decrease in potency.[1]

  • Carbonyl Linker: The carbonyl group linking the piperidine ring (C) to the benzylpiperidine moiety (E) is indispensable. Its replacement with a sulfonyl group (in compound P11) resulted in a significant loss of activity (MIC = 12.5 µM).[1]

Right-Hand Side (E Moiety) Modifications

The benzylpiperidine moiety on the right-hand side also plays a significant role in the compound's activity.

  • Piperidine Ring: The piperidine ring is essential. Its replacement with a piperazine (in compounds P12 and P13) or an aliphatic amine (in compounds P14 and P15) led to the abolishment of whole-cell activity.[1]

  • Benzyl Group: Modifications to the benzyl group are tolerated to some extent, allowing for the fine-tuning of physicochemical properties.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro antitubercular activity and cytotoxicity of the lead compound P1 and its key analogs. The minimum inhibitory concentration (MIC) was determined against M. tuberculosis H37Rv in two different media: a low-protein medium (glucose/casitone/tyloxapol - GCas) and a high-protein medium (glucose/BSA/tyloxapol - GBSA) to assess the impact of protein binding.[1] Cytotoxicity was evaluated against the HepG2 human liver cell line.[1]

CompoundModification from P1MIC (µM) in GCasMIC (µM) in GBSACytotoxicity (CC50 in µM) against HepG2
P1 -0.10.78>100
P2 Phenyl (A) -> Methyl>25>25>100
P3 Phenyl (A) -> 3-Pyridyl0.393.12>100
P4 Phenyl (A) -> 4-Fluorophenyl0.10.39>100
P5 Phenyl (A) -> 4-Methoxyphenyl0.20.78>100
P11 Carbonyl linker -> Sulfonyl12.5>25>100
P12 Piperidine (E) -> Piperazine>25>25>100
P13 Piperidine (E) -> N-Methylpiperazine>25>25>100
P14 Benzylpiperidine (E) -> Dibenzylamine>25>25>100
P15 Benzylpiperidine (E) -> Benzylamine>25>25>100

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis H37Rv (Microplate Alamar Blue Assay - MABA)

This protocol is a standard method for determining the MIC of compounds against M. tuberculosis.

MABA_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of test compounds in Middlebrook 7H9 broth. start->prep_plate add_inoculum Add M. tuberculosis H37Rv inoculum to each well. prep_plate->add_inoculum incubate1 Incubate plates at 37°C for 5-7 days. add_inoculum->incubate1 add_reagent Add Alamar Blue reagent and 10% Tween 80 to each well. incubate1->add_reagent incubate2 Re-incubate plates at 37°C for 24 hours. add_reagent->incubate2 read_results Read results visually. Blue = No growth Pink = Growth incubate2->read_results determine_mic Determine MIC as the lowest concentration that prevents the color change from blue to pink. read_results->determine_mic end End determine_mic->end

Figure 2. Workflow for MIC Determination using MABA.

Materials:

  • Sterile 96-well microplates

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 10% Tween 80 solution

Procedure:

  • Plate Preparation: Add 100 µL of sterile deionized water to all outer-perimeter wells of a 96-well plate to prevent evaporation.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth directly in the microplate. The final volume in each well should be 100 µL. Include a drug-free control well containing only the broth and inoculum.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:50 in broth to obtain the final inoculum.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing the test compound, bringing the final volume to 200 µL.

  • Incubation: Seal the plates with paraffin film and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the initial incubation, add 50 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Final Incubation: Re-seal the plates and incubate at 37°C for 24 hours.

  • Reading Results: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[1]

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the toxicity of the compounds against a mammalian cell line, such as HepG2.

Materials:

  • HepG2 cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plates for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.

DprE1 Enzymatic Assay

The inhibition of DprE1 can be measured using a fluorometric assay that monitors the reduction of a redox indicator like resazurin.

Principle: The DprE1 enzyme, in the presence of its substrate decaprenylphosphoryl-β-D-ribose (DPR), catalyzes an oxidation reaction. The electrons from this reaction can be transferred to a dye such as resazurin, reducing it to the highly fluorescent resorufin. Inhibitors of DprE1 will block this reaction, leading to a decrease in the fluorescence signal.

General Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified DprE1 enzyme in a suitable buffer, the substrate (DPR or a suitable analog), and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate or the enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Addition of Resazurin: Add resazurin solution to each well.

  • Fluorescence Measurement: Measure the fluorescence of resorufin (excitation ~560 nm, emission ~590 nm) over time using a plate reader.

  • Data Analysis: The rate of resorufin formation is proportional to the DprE1 activity. The IC50 (half-maximal inhibitory concentration) of the test compound is calculated by plotting the percentage of inhibition against the compound concentration.

Conclusion

The 1,3,4-oxadiazole-based compounds represent a promising new class of antitubercular agents targeting DprE1. The SAR studies have elucidated the key structural features required for potent activity, highlighting the importance of a hydrophobic aromatic group on the left-hand side, a 1,3,4-oxadiazole core with a critical carbonyl linker, and a benzylpiperidine moiety on the right-hand side. The lead compound, P1, and its optimized analogs exhibit potent activity against M. tuberculosis H37Rv with low cytotoxicity, making them excellent candidates for further preclinical development. The detailed experimental protocols provided in this guide will be a valuable resource for researchers working on the discovery and development of novel antitubercular drugs.

References

Primary Screening of Antitubercular Agent-23 Against Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the in vitro primary screening of "Antitubercular agent-23" against the H37Rv strain of Mycobacterium tuberculosis. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antitubercular therapeutics.

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the urgent development of new and effective treatments. The primary screening of novel compounds is a critical first step in the drug discovery pipeline. This document outlines the key methodologies and data interpretation for the initial evaluation of "this compound" (also known as Compound 3a) for its potential as an anti-TB agent.

Quantitative Data Summary

The primary screening of this compound has yielded the following quantitative data, which indicates its potent activity against M. tuberculosis.

Parameter Value Organism Reference
Minimum Inhibitory Concentration (MIC)1 µg/mLM. tuberculosis H37Rv[1]
Minimum Inhibitory Concentration (MIC)1.1 µg/mLCandida albicans MTCC 3017[1]

Experimental Protocols

Two standard and widely accepted in vitro assays are detailed below for the primary screening of antitubercular compounds.

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis. The assay relies on the ability of metabolically active mycobacteria to reduce the Alamar Blue reagent, resulting in a color change.

Materials:

  • M. tuberculosis H37Rv strain (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

  • This compound

  • Alamar Blue reagent

  • 96-well microplates

  • Positive control (e.g., Rifampicin, Isoniazid)

  • Negative control (medium only)

Procedure:

  • Bacterial Culture Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth until it reaches the mid-logarithmic growth phase.[2][3] The culture is then diluted to a concentration of approximately 10^6 CFU/mL.[4]

  • Compound Dilution: A serial dilution of this compound is prepared in the 96-well plates. Concentrations can range from 0.25 to 64 µg/mL.[4]

  • Inoculation: The diluted bacterial suspension is added to each well containing the test compound, positive control, and negative control.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, Alamar Blue reagent is added to each well.

  • Result Interpretation: The plates are incubated for an additional 24 hours, and the color change is observed. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

Luciferase Reporter Phage (LRP) Assay

The LRP assay is a rapid and sensitive method for determining the viability of M. tuberculosis and is suitable for high-throughput screening.[5] It utilizes a mycobacteriophage engineered to express a luciferase gene. Upon infection of viable mycobacteria, the luciferase enzyme is produced, which generates a light signal in the presence of its substrate.

Materials:

  • M. tuberculosis H37Rv strain

  • Luciferase reporter phage (e.g., TM4-nluc)

  • Middlebrook 7H9 broth with supplements

  • This compound

  • Luciferase substrate (e.g., luciferin)

  • Luminometer

  • 96-well white plates

Procedure:

  • Bacterial Culture and Compound Incubation: M. tuberculosis H37Rv is cultured and dispensed into 96-well plates containing serial dilutions of this compound, similar to the MABA protocol. The plates are incubated at 37°C for 48 hours.[6]

  • Phage Infection: The luciferase reporter phage is added to each well, and the plates are incubated for an additional 24 hours at 37°C.[6]

  • Luminescence Measurement: The luciferase substrate is added to each well, and the luminescence is measured using a luminometer.

  • Data Analysis: The reduction in relative light units (RLU) in the presence of the compound compared to the untreated control is calculated to determine the percentage of inhibition.

Visualizations

Experimental Workflow for MABA

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_bact Prepare M. tb H37Rv Culture inoculate Inoculate Plates prep_bact->inoculate prep_comp Prepare Serial Dilutions of Agent-23 prep_comp->inoculate incubate Incubate (7 days) inoculate->incubate add_alamar Add Alamar Blue incubate->add_alamar incubate_read Incubate (24h) add_alamar->incubate_read read_mic Read MIC incubate_read->read_mic LRP_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_bact Prepare M. tb H37Rv Culture incubate_comp Incubate with Compound (48h) prep_bact->incubate_comp prep_comp Prepare Serial Dilutions of Agent-23 prep_comp->incubate_comp add_phage Add Luciferase Reporter Phage incubate_comp->add_phage incubate_phage Incubate with Phage (24h) add_phage->incubate_phage add_substrate Add Luciferin Substrate incubate_phage->add_substrate read_lum Measure Luminescence add_substrate->read_lum Drug_Development_Pathway primary_screen Primary Screening (Agent-23) secondary_screen Secondary Screening (e.g., Cytotoxicity, Spectrum) primary_screen->secondary_screen Hit Identified lead_opt Lead Optimization secondary_screen->lead_opt Confirmed Hit preclinical Preclinical Studies lead_opt->preclinical Optimized Lead clinical Clinical Trials preclinical->clinical Candidate Drug

References

An In-depth Technical Guide on a Representative Antitubercular Agent and its Effect on Mycolic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Antitubercular agent-23" does not correspond to a publicly recognized or documented therapeutic agent. This guide will therefore focus on Isoniazid (INH) , a well-characterized, first-line antitubercular drug, as a representative agent that functions by inhibiting mycolic acid synthesis. The principles, data, and protocols discussed are central to the study of this class of inhibitors.

Executive Summary

Isoniazid is a cornerstone in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis.[1][2] Its efficacy stems from its specific ability to disrupt the biosynthesis of mycolic acids, which are unique and essential long-chain fatty acids in the mycobacterial cell wall.[2][3] This disruption leads to a loss of cell wall integrity and ultimately, bacterial death.[2] Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[2][4][5] This activation is catalyzed by the bacterial enzyme catalase-peroxidase (KatG), a key step that is also linked to common mechanisms of drug resistance.[1][2][4] This guide provides a detailed overview of the mechanism of action of Isoniazid, quantitative data on its efficacy, comprehensive experimental protocols for its study, and visual diagrams illustrating key pathways and workflows.

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

The bactericidal effect of Isoniazid is highly specific to mycobacteria and is intricately linked to the inhibition of the Fatty Acid Synthase II (FAS-II) system, which is responsible for the elongation of mycolic acid precursors.[1][2]

The mechanism can be broken down into several key steps:

  • Uptake and Activation : Isoniazid, a small, water-soluble molecule, enters the M. tuberculosis cell via passive diffusion.[2] Inside the bacterium, the prodrug is activated by the native catalase-peroxidase enzyme, KatG.[1][2][4]

  • Formation of Reactive Species : KatG catalyzes the oxidation of Isoniazid, leading to the formation of an isonicotinic acyl radical.[4] Other reactive species, such as nitric oxide (NȮ), are also generated during this activation process, which may contribute to the drug's overall antimycobacterial action.[6]

  • Adduct Formation : The isonicotinic acyl radical spontaneously couples with the nicotinamide adenine dinucleotide cofactor (NAD+) to form a covalent isonicotinic acyl-NAD (INH-NAD) adduct.[1][4]

  • Inhibition of InhA : This INH-NAD adduct is the active form of the drug. It acts as a potent, slow, tight-binding inhibitor of the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[4][5] InhA is a critical enzyme in the FAS-II cycle, responsible for elongating fatty acid chains that are precursors to mycolic acids.[2][3]

  • Disruption of Mycolic Acid Synthesis : By blocking InhA, the INH-NAD adduct halts the elongation of fatty acids, thereby inhibiting the synthesis of mycolic acids.[2][4] The depletion of mycolic acids compromises the structural integrity of the mycobacterial cell wall, leading to cell lysis and death.[2] This action is most effective against rapidly dividing mycobacteria, where cell wall synthesis is highly active.[2][5]

Isoniazid_Mechanism_of_Action cluster_cell Mycobacterium tuberculosis Cell INH_out Isoniazid (Prodrug) INH_in Isoniazid INH_out->INH_in Passive Diffusion KatG KatG (Catalase-Peroxidase) INH_in->KatG Activation Radical Isonicotinic Acyl Radical KatG->Radical NAD NAD+ Adduct INH-NAD Adduct (Active Inhibitor) Radical->Adduct NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Catalyzes Elongation Lysis Cell Lysis Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Wall->Lysis Disruption

Caption: Isoniazid activation and mechanism of action pathway.

Quantitative Data Presentation

The efficacy of Isoniazid can be quantified through its in vitro activity against M. tuberculosis and its inhibitory effect on the target enzyme, InhA.

Table 1: In Vitro Activity of Isoniazid against Mycobacterium tuberculosis This table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that prevents visible growth of the bacteria.

Strain TypeResistance MechanismMIC Range (μg/mL)Reference
Susceptible (e.g., H37Rv)None0.02 - 0.06[7][8]
Low-Level ResistantinhA promoter mutations0.25 - 2.0[9]
Moderate-Level ResistantkatG mutations (non-S315T)2.0 - 4.0[10][11]
High-Level ResistantkatG S315T mutation> 8.0[9]

Table 2: Pharmacokinetic Properties of Isoniazid This table outlines key pharmacokinetic parameters that influence the drug's availability and persistence in the body.

ParameterValueNotesReference
Bioavailability~90-95%Readily absorbed after oral administration.[5][12]
Protein Binding0 - 10%Very low binding to plasma proteins.[4][5]
MetabolismHepatic (Acetylation)Metabolized by N-acetyltransferase (NAT2).[2][5]
Elimination Half-life0.5 - 1.6 hoursIn "fast acetylators".[4][5]
Elimination Half-life2 - 5 hoursIn "slow acetylators".[4][5]
ExcretionUrine50-70% of the dose is excreted in urine within 24 hours.[5]

Experimental Protocols

The following protocols describe standard methods used to evaluate the activity of mycolic acid synthesis inhibitors like Isoniazid.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the in vitro susceptibility of M. tuberculosis to an antimicrobial agent using the broth microdilution method.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • 96-well microtiter plates.

  • Isoniazid stock solution.

  • M. tuberculosis culture (e.g., H37Rv) in mid-log phase.

Procedure:

  • Drug Dilution: Prepare serial two-fold dilutions of Isoniazid in 7H9 broth directly in the 96-well plate. Final concentrations typically range from 0.015 to 8.0 µg/mL. Include a drug-free well as a positive control for growth.

  • Inoculum Preparation: Adjust the turbidity of the M. tuberculosis culture to a 0.5 McFarland standard. Dilute the adjusted suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Seal the plates and incubate at 37°C.

  • Reading Results: After 7-12 days of incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).[7] The MIC is defined as the lowest concentration of Isoniazid that completely inhibits visible growth.[7]

Protocol 2: In Vitro Mycolic Acid Synthesis Inhibition Assay

This assay measures the direct impact of an inhibitor on mycolic acid synthesis using a radiolabeled precursor.

Materials:

  • M. tuberculosis culture.

  • [1-14C]acetate (radiolabeled precursor).

  • Isoniazid or test compound.

  • Reagents for lipid extraction (e.g., chloroform, methanol).

  • Reagents for saponification and methylation (e.g., tetrabutylammonium hydroxide, methyl iodide).

  • Silica gel TLC plates.

  • TLC developing solvents.

  • Phosphorimager or X-ray film for autoradiography.

Procedure:

  • Treatment: Incubate a mid-log phase culture of M. tuberculosis with the test compound (e.g., Isoniazid at various concentrations) for several hours.

  • Radiolabeling: Add [1-14C]acetate to the culture and incubate for an additional period (e.g., 8-24 hours) to allow for incorporation into fatty acids and mycolic acids.[13]

  • Lipid Extraction: Harvest the bacterial cells by centrifugation. Perform a total lipid extraction from the cell pellet using appropriate organic solvents.

  • Saponification and Methylation: Saponify the extracted lipids to release the fatty acids and mycolic acids. Methylate these acids to produce fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • TLC Analysis: Spot the derivatized lipid extracts onto a silica gel TLC plate. Develop the plate using appropriate solvent systems to separate FAMEs and MAMEs.[14]

  • Visualization: Expose the TLC plate to a phosphor screen or X-ray film. A reduction in the radiolabeled MAME spot in treated samples compared to the untreated control indicates inhibition of mycolic acid synthesis.[13][15]

Mycolic_Acid_Assay_Workflow culture 1. M. tuberculosis Culture (Mid-log phase) treat 2. Treat with Inhibitor (e.g., Isoniazid) culture->treat label 3. Add [14C]acetate (Radiolabeling) treat->label harvest 4. Harvest Cells & Extract Lipids label->harvest deriv 5. Saponify & Methylate (Generate FAMEs & MAMEs) harvest->deriv spot 6. Spot Extracts on TLC Plate deriv->spot develop 7. Develop TLC spot->develop visualize 8. Visualize via Autoradiography (Detect 14C-labeled lipids) develop->visualize result Result: Inhibition confirmed by reduced MAME band visualize->result

Caption: Experimental workflow for mycolic acid synthesis inhibition assay.
Protocol 3: InhA Enzymatic Inhibition Assay

This protocol measures the ability of a compound to directly inhibit the purified InhA enzyme.

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme.

  • NADH (cofactor).

  • 2-trans-dodecenoyl-CoA (DD-CoA) or another suitable enoyl-ACP reductase substrate.[16]

  • Assay buffer (e.g., PIPES or phosphate buffer, pH 6.8-7.2).[16][17]

  • Test inhibitor (e.g., INH-NAD adduct or direct InhA inhibitors).

  • UV-transparent 96-well plate or cuvettes.

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, NADH, the substrate (DD-CoA), and serial dilutions of the test inhibitor.

  • Initiation: Initiate the enzymatic reaction by adding a fixed concentration of purified InhA enzyme to each well.[16]

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 10 minutes) at a constant temperature (e.g., 25°C).[16] The decrease in absorbance corresponds to the oxidation of NADH to NAD+, which is directly proportional to InhA activity.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[18][19]

Mechanisms of Resistance

Resistance to Isoniazid is a significant clinical challenge. The primary mechanisms involve genetic mutations that either prevent the activation of the prodrug or alter its ultimate target.

  • katG Mutations: The most common cause of high-level Isoniazid resistance is mutations in the katG gene.[1][11] These mutations can reduce the catalytic efficiency of the KatG enzyme or eliminate its function altogether, thereby preventing the activation of Isoniazid. The S315T substitution is a frequently observed mutation that confers high-level resistance while often preserving enough catalase-peroxidase activity for bacterial survival.[9]

  • inhA Promoter Mutations: Mutations in the promoter region of the inhA gene can lead to the overexpression of the InhA enzyme.[1] This overproduction of the target protein means that normal therapeutic concentrations of the INH-NAD adduct are insufficient to fully inhibit mycolic acid synthesis, resulting in low-level resistance.[9]

Isoniazid_Resistance INH Isoniazid (Prodrug) KatG KatG Enzyme INH->KatG Activation ActiveINH Active INH-NAD Adduct KatG->ActiveINH InhA InhA Enzyme ActiveINH->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Mut_KatG Mutation in katG Mut_KatG->KatG Prevents Activation Mut_InhA Mutation in inhA promoter Mut_InhA->InhA Overexpression of Target

Caption: Logical relationship of primary Isoniazid resistance mechanisms.

Conclusion

Isoniazid remains a vital tool in the global fight against tuberculosis due to its potent and specific inhibition of mycolic acid synthesis. Its mechanism as a prodrug activated by the bacterial KatG enzyme to form an inhibitory adduct with NAD+ is a classic example of targeted antimicrobial action. Understanding the quantitative aspects of its activity, the protocols for its evaluation, and the molecular basis of resistance is critical for both its effective clinical use and for the rational design of new antitubercular agents that can overcome existing resistance mechanisms and target the essential mycolic acid biosynthesis pathway.

References

Antitubercular Agent-23 (ATA-23): A Novel Drug Candidate Targeting InhA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This document provides a comprehensive overview of the preclinical data for Antitubercular Agent-23 (ATA-23), a novel drug candidate with potent activity against Mycobacterium tuberculosis (Mtb). This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

Tuberculosis (TB) remains a leading cause of death from an infectious agent worldwide, and the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new therapeutics with novel mechanisms of action.[1][2] ATA-23 is a potent and selective inhibitor of the Mtb enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway. Mycolic acids are essential components of the mycobacterial cell wall.[3] ATA-23 demonstrates significant bactericidal activity against both replicating and non-replicating Mtb, along with a favorable preliminary safety profile, positioning it as a promising candidate for further development.

Mechanism of Action

ATA-23 acts as a direct inhibitor of InhA, a crucial enzyme for the elongation of fatty acids required for mycolic acid synthesis. Unlike isoniazid (INH), a first-line TB drug that requires activation by the catalase-peroxidase enzyme KatG, ATA-23 does not require metabolic activation, suggesting potential activity against INH-resistant strains where resistance is conferred by katG mutations. The proposed signaling pathway for ATA-23's mechanism of action is detailed below.

cluster_Mtb Mycobacterium tuberculosis Cell ATA-23 ATA-23 InhA InhA ATA-23->InhA Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Catalyzes Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Maintains Bacterial Lysis Bacterial Lysis Cell Wall Integrity->Bacterial Lysis Disruption leads to

Figure 1: Proposed Mechanism of Action for ATA-23.

Physicochemical Properties

The physicochemical properties of a drug candidate are crucial in determining its suitability for oral administration and overall developability.[4][5][6] ATA-23 has been characterized to assess these key parameters.

PropertyValueMethod
Molecular Weight450.5 g/mol LC-MS
LogP2.8ClogP Calculation
Aqueous Solubility75 µg/mLHPLC-UV
pKa8.2Potentiometric Titration
Polar Surface Area65 ŲComputational

Table 1: Physicochemical Properties of ATA-23.

In Vitro Efficacy

The in vitro activity of ATA-23 was evaluated against various strains of M. tuberculosis and other bacterial species to determine its potency and spectrum of activity.

The MIC of ATA-23 was determined against drug-susceptible and drug-resistant Mtb strains.

Mtb StrainResistance ProfileATA-23 MIC (µg/mL)Isoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)
H37RvDrug-Susceptible0.10.050.1
MDR-TB Isolate 1INH-R, RIF-R0.2> 5.0> 10.0
XDR-TB Isolate 2INH-R, RIF-R, FQ-R0.2> 5.0> 10.0

Table 2: Minimum Inhibitory Concentration of ATA-23 against M. tuberculosis.

The ability of ATA-23 to kill Mtb residing within macrophages is a critical indicator of potential clinical efficacy.[7][8]

CompoundConcentration (µg/mL)Log10 CFU Reduction
ATA-231.01.5
Isoniazid0.51.2
Untreated Control-0.1

Table 3: Intracellular Killing of Mtb H37Rv in J774 Macrophages.

ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for identifying potential liabilities in a drug candidate.[9][10][11]

ParameterAssayResultInterpretation
Absorption Caco-2 Permeability15 x 10⁻⁶ cm/sHigh Permeability
Distribution Plasma Protein Binding92%High Binding
Metabolism Human Liver Microsomest½ = 45 minModerate Stability
Excretion --Data Pending
Toxicity Cytotoxicity (HepG2)IC₅₀ > 50 µMLow Cytotoxicity
Toxicity hERG InhibitionIC₅₀ > 30 µMLow Cardiotoxicity Risk

Table 4: Summary of In Vitro ADMET Profile for ATA-23.

In Vivo Efficacy

The efficacy of ATA-23 was evaluated in a murine model of chronic TB infection.

Treatment GroupDose (mg/kg)Mean Lung CFU (log10) at Day 28
Vehicle Control-7.2
Isoniazid254.5
ATA-23504.8
ATA-231003.9

Table 5: Efficacy of ATA-23 in a Murine Model of Chronic TB Infection.

Experimental Protocols

  • Method: Broth microdilution method using Middlebrook 7H9 broth.

  • Procedure:

    • A two-fold serial dilution of ATA-23 was prepared in a 96-well plate.

    • M. tuberculosis strains were cultured to mid-log phase and diluted to a final inoculum of 5 x 10⁵ CFU/mL.

    • The bacterial suspension was added to each well.

    • Plates were incubated at 37°C for 7-14 days.

    • The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.

  • Method: Macrophage infection model.

  • Procedure:

    • J774 murine macrophage cells were seeded in 24-well plates and allowed to adhere.

    • Macrophages were infected with Mtb H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

    • Extracellular bacteria were removed by washing with PBS.

    • Fresh media containing ATA-23 or control drugs was added.

    • After 72 hours of incubation, macrophages were lysed with 0.1% saponin.

    • Cell lysates were serially diluted and plated on 7H11 agar to enumerate CFU.

  • Method: Low-dose aerosol infection model in BALB/c mice.[12]

  • Procedure:

    • Female BALB/c mice were infected with Mtb H37Rv via the aerosol route to deliver approximately 100-200 bacilli to the lungs.

    • Treatment was initiated four weeks post-infection.

    • ATA-23 was administered orally once daily for 28 days.

    • At the end of the treatment period, mice were euthanized, and lungs were homogenized.

    • Serial dilutions of the lung homogenates were plated on 7H11 agar to determine the bacterial load.

Start Start Aerosol Infection Aerosol Infection (Mtb H37Rv) Start->Aerosol Infection 4 Weeks 4 Weeks Incubation Aerosol Infection->4 Weeks Treatment Initiation Initiate Daily Oral Treatment Groups 4 Weeks->Treatment Initiation 28 Days 28 Days Treatment Treatment Initiation->28 Days Euthanasia Euthanasia & Lung Homogenization 28 Days->Euthanasia CFU Enumeration Plate Serial Dilutions & Enumerate CFU Euthanasia->CFU Enumeration End End CFU Enumeration->End

Figure 2: Experimental Workflow for the Murine Efficacy Model.

Conclusion

This compound represents a promising novel drug candidate for the treatment of tuberculosis. Its potent in vitro and in vivo activity, coupled with a favorable preliminary ADMET profile, warrants further investigation. The unique mechanism of action, directly targeting InhA without the need for metabolic activation, suggests that ATA-23 could be effective against isoniazid-resistant strains of M. tuberculosis. Future studies will focus on lead optimization to improve metabolic stability and a more comprehensive in vivo toxicological assessment.

References

Antitubercular Agent-23: A Novel Approach Against Non-Replicating Persistent Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: "Antitubercular Agent-23" is a hypothetical agent created for the purpose of this technical guide to illustrate the desired characteristics and evaluation of a novel therapeutic against non-replicating persistent tuberculosis, based on current scientific understanding.

Introduction: The Challenge of Non-Replicating Persistent Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a leading cause of death from a single infectious agent worldwide. A major obstacle to effective treatment and eradication of TB is the bacterium's ability to enter a non-replicating or dormant state.[1][2][3] This subpopulation of bacteria is phenotypically resistant to most conventional anti-TB drugs, which primarily target processes essential for active replication, such as cell wall synthesis.[4] This tolerance necessitates the long treatment regimens associated with TB, and the failure to eradicate these persistent bacteria can lead to treatment relapse.

The development of new antitubercular agents that are effective against these non-replicating bacteria is a critical priority in TB drug discovery. Such agents could significantly shorten the duration of therapy, improve treatment outcomes, and help combat the spread of drug-resistant TB. This whitepaper introduces "this compound," a hypothetical novel agent designed to be effective against non-replicating persistent M. tb.

This compound: A Profile

This compound is a hypothetical small molecule belonging to a novel class of compounds, the "nitroimidazopyrans," designed to be effective against both replicating and non-replicating M. tb. Its proposed mechanism of action circumvents the limitations of current first-line drugs by targeting a key signaling pathway essential for the survival of persistent bacteria.

Mechanism of Action

This compound is a pro-drug that is activated under the hypoxic and nitric oxide-rich conditions characteristic of the granulomas where non-replicating M. tb is thought to reside. Once activated, it is proposed to inhibit the DosRST two-component signaling pathway . This pathway is crucial for the adaptation of M. tb to hypoxia and nitric oxide stress, allowing the bacteria to enter and maintain a non-replicating persistent state.[5]

By inhibiting the DosR sensor kinase, this compound prevents the phosphorylation of the DosR response regulator. This, in turn, blocks the transcriptional upregulation of the "dormancy regulon," a set of genes required for the metabolic shift to a persistent state. The disruption of this pathway leads to a failure in maintaining cellular energy homeostasis and ultimately results in bacterial death, even in the absence of active replication.

G cluster_0 Hypoxic/NO Stress cluster_1 M. tuberculosis Cell Stress Hypoxia / NO DosS/T DosS/T (Sensor Kinase) Stress->DosS/T Activates DosR DosR (Response Regulator) DosS/T->DosR Phosphorylates DosR_P DosR-P DosR->DosR_P Dormancy_Regulon Dormancy Regulon Genes DosR_P->Dormancy_Regulon Upregulates Survival Metabolic Shift & Survival in NRP State Dormancy_Regulon->Survival Agent23 This compound (Activated) Inhibition Agent23->Inhibition Inhibition->DosS/T

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The efficacy of this compound was evaluated against both replicating and non-replicating M. tb H37Rv. The following tables summarize the hypothetical quantitative data.

Table 1: In Vitro Activity of this compound

CompoundReplicating MIC (µg/mL)Non-Replicating MIC (µg/mL) (Carbon Starvation Model)
Isoniazid0.05> 50
Rifampicin0.11.0
This compound 0.2 0.4

Table 2: Bactericidal Activity against Non-Replicating M. tb

CompoundLog10 CFU Reduction at 4x MIC (Day 7) (Streptomycin-Dependent Model)
Isoniazid0.2
Rifampicin1.5
This compound > 3.0

Experimental Protocols

In Vitro Model of Non-Replicating Persistence (Carbon Starvation)
  • Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.5% bovine serum albumin, 0.085% NaCl, 0.2% dextrose, and 0.05% Tween 80 to mid-log phase.

  • Induction of Non-Replicating State: Bacteria are washed twice and resuspended in phosphate-buffered saline (PBS) containing 0.05% Tween 80 to induce carbon starvation. Cultures are incubated at 37°C for 14 days to establish a non-replicating state, confirmed by static CFU counts.

  • Drug Susceptibility Testing: The non-replicating bacteria are exposed to serial dilutions of this compound and control drugs in a 96-well plate format.

  • Viability Assessment: After 7 days of incubation, bacterial viability is assessed using a resazurin reduction assay or by plating for colony-forming units (CFU).[1][6] The MIC is defined as the lowest drug concentration that prevents color change (resazurin) or results in a 90% reduction in CFUs.

In Vivo Murine Model of Chronic TB (Modified Cornell Model)
  • Infection: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv.

  • Establishment of Chronic Infection: The infection is allowed to proceed for 6 weeks to establish a chronic, persistent state.

  • Treatment: Mice are treated with this compound (e.g., 25 mg/kg), isoniazid (10 mg/kg), or a vehicle control daily by oral gavage for 4 weeks.

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and the lungs and spleens are homogenized. Serial dilutions are plated on Middlebrook 7H11 agar to determine the bacterial load (CFU).

G cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Start_vitro M. tb H37Rv (Log-phase culture) Induce_NRP Induce Non-Replicating Persistence (e.g., Carbon Starvation) Start_vitro->Induce_NRP Drug_Exposure_vitro Expose to this compound (Serial Dilutions) Induce_NRP->Drug_Exposure_vitro Assay_vitro Assess Viability (Resazurin/CFU) Drug_Exposure_vitro->Assay_vitro Result_vitro Determine MIC/MBC Assay_vitro->Result_vitro Start_vivo Aerosol Infection of Mice (M. tb H37Rv) Establish_Chronic Establish Chronic Infection (6 weeks) Start_vivo->Establish_Chronic Treatment_vivo Treat with Agent-23 (4 weeks) Establish_Chronic->Treatment_vivo Assess_vivo Harvest Organs (Lungs, Spleen) Treatment_vivo->Assess_vivo Result_vivo Determine Bacterial Load (CFU) Assess_vivo->Result_vivo

Caption: Experimental workflow for evaluating this compound.

Conclusion

The hypothetical "this compound" represents a promising therapeutic strategy for targeting non-replicating persistent M. tuberculosis. By inhibiting the DosRST signaling pathway, this agent is designed to be bactericidal against a bacterial subpopulation that is tolerant to many existing drugs. The experimental data, though hypothetical, illustrate the potential for such a molecule to significantly improve TB treatment by shortening its duration and reducing the risk of relapse. Further development and evaluation of compounds with similar mechanisms of action are warranted in the global effort to combat tuberculosis.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Evaluation of Antitubercular Agent-23

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. This document provides a comprehensive set of application notes and protocols for the initial in vitro evaluation of a novel compound, designated "Antitubercular agent-23." The described assays are designed to determine its antimycobacterial potency, bactericidal activity, and preliminary safety profile. Adherence to these standardized methods will ensure reproducible and comparable data, crucial for the progression of this compound through the drug discovery pipeline.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This is a fundamental parameter for assessing the potency of a new antitubercular compound.

Experimental Protocol: Broth Microdilution Method[3]
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

    • Further dilute the stock solution in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to the desired starting concentration.

  • Inoculum Preparation:

    • Culture M. tb H37Rv in Middlebrook 7H9 broth until it reaches the mid-logarithmic growth phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1 x 10⁸ CFU/mL.

    • Dilute the adjusted inoculum 1:20 in 7H9 broth to obtain a final concentration of 5 x 10⁶ CFU/mL.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of the diluted this compound to the first well of each row and perform a 2-fold serial dilution across the plate.

    • Add 100 µL of the prepared M. tb inoculum to each well.

    • Include a positive control (no drug) and a negative control (no bacteria).

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of this compound that shows no visible growth.

    • Growth can be assessed visually or by using a resazurin-based assay, where a color change from blue to pink indicates bacterial growth.

Data Presentation
CompoundMIC (µg/mL) against M. tb H37Rv
This compound[Insert experimental value]
Isoniazid (Control)[Insert experimental value]
Rifampicin (Control)[Insert experimental value]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1][3] This assay distinguishes between bacteriostatic and bactericidal activity.

Experimental Protocol[4]
  • From MIC Plate:

    • Following the MIC determination, take 10 µL aliquots from the wells that show no visible growth.

  • Plating:

    • Spot the aliquots onto Middlebrook 7H11 agar plates supplemented with OADC.

  • Incubation:

    • Incubate the plates at 37°C for 3-4 weeks.

  • Data Interpretation:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Data Presentation
CompoundMBC (µg/mL) against M. tb H37RvMBC/MIC RatioInterpretation
This compound[Insert experimental value][Calculate][Bacteriostatic/Bactericidal]
Isoniazid (Control)[Insert experimental value][Calculate][Bacteriostatic/Bactericidal]
Rifampicin (Control)[Insert experimental value][Calculate][Bacteriostatic/Bactericidal]

A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Cytotoxicity Assay

It is crucial to assess the toxicity of this compound against mammalian cells to determine its therapeutic index.[4][5]

Experimental Protocol: MTT Assay in RAW 264.7 Macrophages[5]
  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Interpretation:

    • Calculate the cell viability as a percentage relative to the untreated control.

    • The CC₅₀ (50% cytotoxic concentration) is determined from the dose-response curve.

Data Presentation
CompoundCC₅₀ in RAW 264.7 cells (µg/mL)Selectivity Index (SI = CC₅₀/MIC)
This compound[Insert experimental value][Calculate]
Isoniazid (Control)[Insert experimental value][Calculate]
Rifampicin (Control)[Insert experimental value][Calculate]

A higher SI value indicates a more favorable safety profile.

Intracellular Activity Assay

M. tb is an intracellular pathogen that primarily resides within macrophages.[6][7] Therefore, it is essential to evaluate the efficacy of this compound against intracellular bacteria.[8][9]

Experimental Protocol: Macrophage Infection Model[7][11]
  • Macrophage Preparation:

    • Differentiate THP-1 human monocytes into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Seed the differentiated THP-1 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well.

  • Infection:

    • Infect the macrophages with M. tb H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.

    • Wash the cells with PBS to remove extracellular bacteria.

  • Treatment:

    • Add fresh medium containing serial dilutions of this compound to the infected cells.

  • Incubation and Lysis:

    • Incubate the plates for 4 days at 37°C in a 5% CO₂ incubator.

    • Lyse the macrophages with 0.1% SDS.

  • CFU Enumeration:

    • Plate serial dilutions of the cell lysate on Middlebrook 7H11 agar plates.

    • Incubate at 37°C for 3-4 weeks and count the colonies.

Data Presentation
CompoundIntracellular EC₅₀ (µg/mL)
This compound[Insert experimental value]
Isoniazid (Control)[Insert experimental value]
Rifampicin (Control)[Insert experimental value]

Visualizations

Experimental Workflow for In Vitro Evaluation

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Data Analysis cluster_3 Decision A This compound B MIC Assay (Broth Microdilution) A->B C MBC Assay B->C Bactericidal/Bacteriostatic D Cytotoxicity Assay (MTT) B->D Safety Profile E Intracellular Activity (Macrophage Model) B->E Intracellular Efficacy F Determine MIC, MBC, CC50, EC50 C->F D->F E->F G Calculate Selectivity Index F->G H Proceed to In Vivo Studies? G->H

Caption: Workflow for the in vitro evaluation of this compound.

Potential Signaling Pathway Inhibition

G cluster_pathway Hypothetical Mechanism of Action cluster_cell_wall Cell Wall Synthesis cluster_synthesis Macromolecular Synthesis Agent This compound MycolicAcid Mycolic Acid Synthesis Agent->MycolicAcid Inhibition DNA DNA Replication (DNA Gyrase) Agent->DNA Inhibition BacterialDeath Bacterial Cell Death MycolicAcid->BacterialDeath Peptidoglycan Peptidoglycan Synthesis Protein Protein Synthesis (Ribosome) DNA->BacterialDeath

Caption: Potential inhibitory pathways of this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of "this compound." The systematic determination of MIC, MBC, cytotoxicity, and intracellular activity will generate the necessary data to make informed decisions regarding the potential of this compound as a future antitubercular drug. A favorable outcome from these assays, particularly a high selectivity index and potent intracellular activity, would strongly support its advancement into preclinical animal models for further efficacy and safety evaluation.

References

Application Notes and Protocols: Synthesis and Optimization of Antitubercular Agent-23

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the promising antitubercular agent designated as compound 23, N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide. This aryl-oxadiazole derivative has been identified as a potential inhibitor of Mycobacterium tuberculosis. This application note includes a comprehensive synthesis protocol, optimization strategies derived from structure-activity relationship (SAR) studies, and a summary of its biological activity. Additionally, diagrams illustrating the synthetic workflow and the proposed mechanism of action are provided to facilitate understanding and implementation in a research and development setting.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. The 1,3,4-oxadiazole scaffold has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial properties. This document focuses on a specific aryl-oxadiazole, compound 23, which has demonstrated potential as an antitubercular agent. The provided protocols and data are intended to guide researchers in the synthesis, optimization, and evaluation of this class of compounds.

Data Presentation

Table 1: Synthesis Reaction Parameters and Yield
ParameterValueReference
Starting MaterialN-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide (1)[1]
ReagentsCarbon disulfide (CS₂), Potassium hydroxide (KOH), Ethanol (EtOH)[1]
Reaction ConditionNot specified, assumed reflux
ProductN-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide (2)[1]
Yield84%[1]
Table 2: Biological Activity of Aryl-Oxadiazole Analogs
CompoundModificationMIC (µM) in Butyrate MediumCytotoxicity (Vero cells)Reference
23 (Aryl-oxadiazole core) Parent CompoundSub-micromolar activityLow to no cytotoxicity[2][3]
Analog with secondary amine linkerReplacement of N-methylDecreased activityLow[4]
Analog with oxygen linkerReplacement of N-methylDecreased activityLow[4]
Analog with tertiary amide linkerReplacement of N-methylComplete loss of activityLow[4]

Experimental Protocols

Synthesis of N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide (Compound 23)

This protocol is based on the reported cyclization of a hydrazide precursor.[1]

Materials:

  • N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide (1)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard workup and purification equipment (e.g., rotary evaporator, filtration apparatus, chromatography columns)

Procedure:

  • Dissolve N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide (1) in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in ethanol to the flask.

  • To the resulting mixture, add carbon disulfide.

  • Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain the pure N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide (2).

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Synthesis and Optimization Workflow

Synthesis_Optimization_Workflow cluster_synthesis Synthesis Protocol cluster_optimization Optimization Strategy Start Starting Material: N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide Reagents Reagents: CS₂, KOH, EtOH Cyclization Cyclization Reaction Reagents->Cyclization Purification Purification Cyclization->Purification Product Product: Antitubercular Agent-23 Purification->Product SAR Structure-Activity Relationship (SAR) Studies Product->SAR Initial Hit Compound Modification Chemical Modification of Linker and Substituents SAR->Modification Bioassay Biological Evaluation (MIC, Cytotoxicity) Modification->Bioassay Bioassay->SAR Feedback Loop Optimized Optimized Lead Compound Bioassay->Optimized

Caption: Synthetic workflow and optimization cycle for this compound.

Proposed Mechanism of Action: Inhibition of Enoyl Reductase (InhA)

Molecular docking studies suggest that N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide acts as an inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[1] InhA is a crucial enzyme involved in the fatty acid biosynthesis II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, the major component of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial death. This mechanism is similar to that of the frontline anti-TB drug isoniazid.

Mechanism_of_Action cluster_pathway Mycobacterial Cell Wall Synthesis (FAS-II Pathway) cluster_inhibition Inhibition by this compound FAS_I Fatty Acid Synthase I (FAS-I) InhA Enoyl-ACP Reductase (InhA) FAS_I->InhA Precursor Elongation Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Agent23 This compound Inhibition Inhibition Agent23->Inhibition Inhibition->InhA Blocks Enzyme Activity

Caption: Proposed mechanism of action via inhibition of the InhA enzyme.

Optimization Strategies

Structure-activity relationship (SAR) studies on related aryl-oxadiazole series provide valuable insights for optimizing the antitubercular activity of compound 23. Key findings suggest that modifications to the linker between the oxadiazole core and the aryl moiety significantly impact biological activity.[4]

  • N-Methyl Group: The presence of an N-methyl group in the linker appears to be important for potent activity.

  • Linker Modification: Replacement of the N-methyl group with a secondary amine or an oxygen atom leads to a decrease in activity.

  • Amide Linker: Introduction of a tertiary amide in the linker results in a complete loss of antitubercular activity.

These findings suggest that future optimization efforts should focus on maintaining or mimicking the steric and electronic properties of the N-methylated linker while exploring substitutions on the aryl rings to enhance potency, improve pharmacokinetic properties, and reduce potential toxicity.

Conclusion

The synthesis of N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide (this compound) can be achieved through a straightforward and high-yielding cyclization reaction. Its proposed mechanism of action, targeting the essential InhA enzyme, makes it an attractive candidate for further development. The provided SAR data offers a rational basis for the design and synthesis of next-generation analogs with improved antitubercular efficacy. These application notes and protocols serve as a valuable resource for researchers engaged in the discovery of novel therapeutics to combat tuberculosis.

References

Application Notes and Protocols: High-Throughput Screening of "Antitubercular agent-23" Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, necessitating the discovery of novel and effective therapeutic agents. "Antitubercular agent-23" has been identified as a potent compound against M. tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 1 µg/ml.[1][2][3][4][5] To facilitate the discovery of analogs with improved potency, selectivity, and pharmacokinetic properties, a robust high-throughput screening (HTS) assay is essential.

This document provides detailed protocols for a whole-cell phenotypic HTS assay designed to evaluate a library of "this compound" analogs for their inhibitory activity against M. tuberculosis. The selected methodology is the Resazurin Microtiter Assay (REMA), a colorimetric assay that provides a simple, rapid, and cost-effective means of assessing mycobacterial viability.[6][7][8]

Assay Principle

The REMA assay is based on the reduction of the blue, non-fluorescent indicator dye resazurin to the pink, fluorescent resorufin by viable, metabolically active cells.[7] In the presence of an effective antitubercular agent, the growth of M. tuberculosis is inhibited, leading to a lack of resazurin reduction, and the well remains blue. Conversely, in the absence of an active compound, the bacteria will grow and metabolize, reducing resazurin and causing a color change to pink. The intensity of the pink color is proportional to the number of viable bacteria and can be quantified using a spectrophotometer or fluorometer.

Hypothetical Signaling Pathway of Action

While the precise molecular target of "this compound" is not publicly documented, many potent antitubercular agents are known to interfere with the synthesis of the unique mycobacterial cell wall.[9][10][11] For illustrative purposes, the following diagram depicts a hypothetical pathway where "this compound" and its analogs inhibit a key enzyme involved in mycolic acid biosynthesis, a critical component of the M. tuberculosis cell wall.

G cluster_0 M. tuberculosis Cytoplasm cluster_1 Cell Wall Synthesis Precursor_A Precursor A Enzyme_1 Enzyme 1 Precursor_A->Enzyme_1 Precursor_B Precursor B Precursor_B->Enzyme_1 Intermediate_1 Intermediate 1 Enzyme_1->Intermediate_1 Enzyme_2 Enzyme 2 (Hypothetical Target) Intermediate_1->Enzyme_2 Mycolic_Acid_Precursor Mycolic Acid Precursor Enzyme_2->Mycolic_Acid_Precursor Compromised_Cell_Wall Compromised Cell Wall Cell_Wall_Assembly Cell Wall Assembly Mycolic_Acid_Precursor->Cell_Wall_Assembly Antitubercular_agent_23_analogs This compound Analogs Antitubercular_agent_23_analogs->Enzyme_2 Inhibition Viable_Cell_Wall Viable Cell Wall Cell_Wall_Assembly->Viable_Cell_Wall

Caption: Hypothetical inhibition of a mycolic acid biosynthesis enzyme.

Experimental Workflow

The overall workflow for the high-throughput screening of "this compound" analogs is depicted in the following diagram.

G Start Start Compound_Library_Preparation Compound Library Preparation (Analogs of this compound) Start->Compound_Library_Preparation Dispense_Compounds Dispense Compounds into 384-well Plates Compound_Library_Preparation->Dispense_Compounds Inoculate_Plates Inoculate Plates with M. tuberculosis Dispense_Compounds->Inoculate_Plates Prepare_Mtb_Inoculum Prepare M. tuberculosis H37Rv Inoculum Prepare_Mtb_Inoculum->Inoculate_Plates Incubate_Plates Incubate Plates (7 days, 37°C) Inoculate_Plates->Incubate_Plates Add_Resazurin Add Resazurin Solution Incubate_Plates->Add_Resazurin Incubate_Resazurin Incubate with Resazurin (16-24h, 37°C) Add_Resazurin->Incubate_Resazurin Read_Plates Read Plates (Absorbance/Fluorescence) Incubate_Resazurin->Read_Plates Data_Analysis Data Analysis (% Inhibition, Z-factor, Hit Identification) Read_Plates->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation End End Hit_Confirmation->End

Caption: High-throughput screening workflow using the REMA method.

Experimental Protocols

Materials and Reagents
  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth (supplemented with 0.2% glycerol, 10% ADC [Albumin-Dextrose-Catalase], and 0.05% Tween 80)

  • "this compound" analog library dissolved in Dimethyl Sulfoxide (DMSO)

  • Rifampicin (positive control)

  • Resazurin sodium salt (Acros Organics or equivalent)

  • Sterile, black, clear-bottom 384-well microtiter plates

  • Sterile distilled water

  • Phosphate Buffered Saline (PBS)

Equipment
  • Class II Biosafety Cabinet (BSC)

  • Humidified incubator at 37°C

  • Microplate reader (absorbance at 570 nm and 600 nm, or fluorescence with 560 nm excitation and 590 nm emission)

  • Automated liquid handler (optional, for high-throughput)

  • Multichannel pipette

Protocol for High-Throughput Screening (384-well format)
  • Preparation of Reagents:

    • Prepare a 0.02% (w/v) stock solution of resazurin in sterile distilled water and filter-sterilize. Store protected from light at 4°C for up to one week.

    • Prepare stock solutions of Rifampicin in DMSO.

  • Compound Plating:

    • Dispense 100 nL of each "this compound" analog from the library into the wells of a 384-well plate using an automated liquid handler. This will result in a final compound concentration of 10 µg/mL (assuming a final assay volume of 10 µL and a stock concentration of 1 mg/mL).

    • Designate columns for controls:

      • Negative Control (Growth Control): Wells containing only DMSO (100 nL).

      • Positive Control (No Growth): Wells containing Rifampicin at a final concentration of 2 µg/mL.

      • Blank Control (Media Only): Wells containing only sterile 7H9 broth.

  • Preparation of M. tuberculosis Inoculum:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:20 in 7H9 broth to achieve the final inoculum.

  • Inoculation:

    • In a biosafety cabinet, add 10 µL of the prepared M. tuberculosis inoculum to each well containing the test compounds and controls (except for the blank control wells). The final volume in each well will be 10 µL.

  • Incubation:

    • Seal the plates with a breathable membrane and place them in a humidified incubator at 37°C for 7 days.

  • Resazurin Addition and Reading:

    • After 7 days of incubation, add 1 µL of the 0.02% resazurin solution to each well.

    • Reseal the plates and incubate for an additional 16-24 hours at 37°C.

    • Measure the absorbance at 570 nm and 600 nm, or fluorescence at an excitation of 560 nm and an emission of 590 nm.

Data Analysis
  • Calculation of Percent Inhibition: The percent inhibition for each compound is calculated using the following formula:

    % Inhibition = 100 - [ (Sample_Reading - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control) ] * 100

  • Assay Quality Control (Z-factor): The Z-factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay. It is calculated as follows:

    Z-factor = 1 - [ (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control| ]

    A Z-factor between 0.5 and 1.0 indicates an excellent assay.

  • Hit Identification: Compounds exhibiting a percent inhibition ≥ 90% are considered primary hits.

Data Presentation

The quantitative data from the HTS assay should be summarized in clear and structured tables for easy comparison.

Table 1: HTS Plate Layout and Controls

Well TypeDescriptionCompoundFinal ConcentrationExpected Outcome
SampleTest wells"this compound" analogs10 µg/mLVariable
Negative Control100% GrowthDMSO1%Pink/High Fluorescence
Positive Control0% GrowthRifampicin2 µg/mLBlue/Low Fluorescence
BlankMedia onlyNoneN/ABlue/Background Fluorescence

Table 2: Summary of Primary HTS Results

Compound ID% InhibitionHit (≥90%)
Analog-00195.2Yes
Analog-00212.5No
Analog-00398.7Yes
.........

Table 3: Assay Validation Parameters

ParameterValueInterpretation
Z-factor0.75Excellent Assay Quality
Signal-to-Background>10Good dynamic range
CV (%) of Controls<15%High reproducibility

Hit Confirmation and Follow-up Studies

Primary hits identified from the HTS should be subjected to further confirmatory and secondary assays:

  • Hit Confirmation: Re-test the primary hits in the same REMA assay to confirm their activity.

  • Dose-Response Analysis: Determine the MIC of the confirmed hits by testing them over a range of concentrations.

  • Cytotoxicity Assay: Evaluate the toxicity of the hits against a mammalian cell line (e.g., Vero or HepG2) to determine their selectivity index (SI).

  • Mechanism of Action Studies: For the most promising hits, further studies can be initiated to elucidate their mechanism of action.

By following these detailed protocols, researchers can effectively screen libraries of "this compound" analogs to identify novel and potent drug candidates for the treatment of tuberculosis.

References

Methodology for Testing "Antitubercular agent-23" against MDR-TB Strains

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preclinical evaluation of "Antitubercular agent-23," a novel compound with potential activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). The following protocols and application notes are designed to ensure robust and reproducible data generation for assessing the agent's efficacy and safety profile. MDR-TB is defined as tuberculosis caused by strains of Mycobacterium tuberculosis that are resistant to at least isoniazid and rifampicin, two of the most potent first-line anti-TB drugs.[1][2]

In Vitro Efficacy Assessment

A series of in vitro assays are fundamental to characterizing the antimycobacterial activity of "this compound" against MDR-TB strains. These assays determine the agent's potency, bactericidal or bacteriostatic nature, and potential for synergistic interactions with existing anti-TB drugs.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a critical first step in assessing the potency of "this compound".

Protocol: Broth Microdilution Method (using Resazurin Microtiter Assay - REMA)

The REMA method is a colorimetric assay that is simple, low-cost, and provides results faster than traditional agar-based methods.[3]

  • Preparation of "this compound" Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions are made in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Bacterial Inoculum Preparation: Culture MDR-TB strains in Middlebrook 7H9 broth until they reach the mid-logarithmic growth phase. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth.

  • Assay Setup:

    • In a 96-well microplate, add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of the "this compound" working solution to the first well of each row and perform serial two-fold dilutions across the plate.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria without the agent) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 7-10 days.

  • Addition of Resazurin: After incubation, add 30 µL of resazurin solution (0.01%) to each well and incubate for another 24-48 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of "this compound" that remains blue.

Data Presentation:

MDR-TB Strain"this compound" MIC (µg/mL)Rifampicin MIC (µg/mL)Isoniazid MIC (µg/mL)
Strain A2.5>64>16
Strain B1.25>64>16
Strain C5.0>64>16
H37Rv (Control)0.60.10.05
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay helps to determine whether "this compound" is bactericidal or bacteriostatic.

Protocol: Subculturing from MIC Wells

  • From the MIC assay: Following the determination of the MIC, take a 10 µL aliquot from all wells that show no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquots onto Middlebrook 7H11 agar plates supplemented with OADC.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks.

  • Result Interpretation: The MBC is the lowest concentration of the agent that results in no bacterial growth on the agar plate. An agent is considered bactericidal if the MBC is no more than four times the MIC.

Data Presentation:

MDR-TB StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Strain A2.55.02Bactericidal
Strain B1.255.04Bactericidal
Strain C5.020.04Bactericidal
Synergy Testing (Checkerboard Assay)

This assay evaluates the interaction between "this compound" and other anti-TB drugs to identify potential synergistic, additive, indifferent, or antagonistic effects.[4][5]

Protocol: Two-Drug Checkerboard Assay

  • Assay Setup: In a 96-well plate, create a two-dimensional gradient of "this compound" and a second drug (e.g., a fluoroquinolone or a second-line injectable).

  • Inoculation and Incubation: Add the MDR-TB inoculum as described for the MIC assay and incubate.

  • Result Interpretation: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Data Presentation:

Drug CombinationFICIInterpretation
"this compound" + Moxifloxacin0.5Synergy
"this compound" + Amikacin1.0Additive
"this compound" + Ethambutol2.0Indifference
  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Intracellular Activity Assessment

Mycobacterium tuberculosis is an intracellular pathogen that primarily resides within macrophages.[6] Therefore, it is crucial to assess the activity of "this compound" against intracellular bacteria.

Protocol: Macrophage Infection Model

  • Cell Culture: Culture a suitable macrophage cell line (e.g., THP-1 or RAW 264.7) in RPMI-1640 or DMEM medium, respectively, supplemented with 10% FBS.[7]

  • Macrophage Differentiation (for THP-1): Differentiate THP-1 monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Infection: Infect the macrophage monolayer with MDR-TB at a multiplicity of infection (MOI) of 1:10 (bacteria to cells) for 4 hours.

  • Removal of Extracellular Bacteria: Wash the cells with fresh medium containing a low concentration of amikacin (200 µg/mL) for 2 hours to kill extracellular bacteria.

  • Drug Treatment: Add fresh medium containing serial dilutions of "this compound" to the infected cells.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

  • Quantification of Intracellular Bacteria:

    • Lyse the macrophages with a solution of 0.1% SDS or Triton X-100.

    • Perform serial dilutions of the lysate and plate on Middlebrook 7H11 agar.

    • Count the colony-forming units (CFU) after 3-4 weeks of incubation.

Data Presentation:

Concentration of "this compound" (µg/mL)Log10 CFU Reduction (compared to untreated control)
0.1 x MIC0.5
1 x MIC1.5
10 x MIC2.5

Cytotoxicity Assessment

It is essential to evaluate the toxicity of "this compound" against mammalian cells to determine its therapeutic index.

Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed a mammalian cell line (e.g., HepG2 for liver toxicity or Vero cells) in a 96-well plate and incubate for 24 hours.

  • Drug Treatment: Add serial dilutions of "this compound" to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the agent that causes a 50% reduction in cell viability.

Data Presentation:

Cell LineCC50 (µM)
HepG2>100
Vero>100

Selectivity Index (SI): SI = CC50 / MIC. A higher SI value indicates greater selectivity for the bacteria over host cells.

In Vivo Efficacy Assessment

Animal models are crucial for evaluating the in vivo efficacy of "this compound". The murine model is the most commonly used for preclinical testing of anti-TB drugs.[8][9]

Protocol: Murine Model of Chronic TB Infection

  • Infection: Infect BALB/c or C57BL/6 mice via aerosol inhalation with a low dose of an MDR-TB strain to establish a chronic infection.

  • Treatment Initiation: Begin treatment with "this compound" (administered orally or via another appropriate route) 4-6 weeks post-infection.

  • Treatment Regimen: Administer the agent daily or according to a predetermined schedule for 4-8 weeks. Include a control group receiving the vehicle and a positive control group receiving a standard second-line MDR-TB regimen.

  • Efficacy Evaluation:

    • At various time points during and after treatment, sacrifice cohorts of mice.

    • Homogenize the lungs and spleens and plate serial dilutions on Middlebrook 7H11 agar to determine the bacterial load (CFU).

  • Data Analysis: Compare the reduction in bacterial load in the treated groups to the control group.

Data Presentation:

Treatment GroupMean Log10 CFU in Lungs (Week 4)Mean Log10 CFU in Spleen (Week 4)
Vehicle Control6.55.2
"this compound" (50 mg/kg)4.23.1
"this compound" (100 mg/kg)3.12.0
Standard Regimen3.52.3

Visualizing Workflows and Pathways

Experimental Workflow for In Vitro Testing

in_vitro_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_advanced_assays Advanced In Vitro Assays Agent_Prep Prepare 'this compound' Stock MIC MIC Determination (REMA) Agent_Prep->MIC Synergy Synergy Testing (Checkerboard) Agent_Prep->Synergy Intracellular Intracellular Activity (Macrophage Model) Agent_Prep->Intracellular Cytotoxicity Cytotoxicity Assay (MTT) Agent_Prep->Cytotoxicity Inoculum_Prep Prepare MDR-TB Inoculum Inoculum_Prep->MIC Inoculum_Prep->Synergy Inoculum_Prep->Intracellular MBC MBC Determination MIC->MBC From non-growth wells

Caption: Workflow for the in vitro evaluation of "this compound".

Logical Relationship of Efficacy and Safety Assessment

efficacy_safety_logic Potency Potency (Low MIC) InVivo_Efficacy In Vivo Efficacy Potency->InVivo_Efficacy Bactericidal_Activity Bactericidal Activity (Low MBC/MIC) Bactericidal_Activity->InVivo_Efficacy Intracellular_Efficacy Intracellular Efficacy Intracellular_Efficacy->InVivo_Efficacy Therapeutic_Potential Therapeutic Potential InVivo_Efficacy->Therapeutic_Potential Safety Safety (High CC50) Safety->Therapeutic_Potential

Caption: Logical flow from in vitro activity to therapeutic potential.

Potential Signaling Pathway Inhibition

Many antitubercular drugs target essential pathways in M. tuberculosis. For instance, isoniazid inhibits mycolic acid synthesis.[2][10] Fluoroquinolones target DNA gyrase.[1] If "this compound" is hypothesized to inhibit a specific signaling pathway, a diagram can be constructed to illustrate this. Assuming "this compound" targets a hypothetical "Survival Kinase" pathway:

signaling_pathway cluster_cell Mycobacterium tuberculosis Cell External_Signal Host Environment Stress (e.g., pH, oxidative stress) Receptor Sensor Kinase External_Signal->Receptor Survival_Kinase Survival Kinase Receptor->Survival_Kinase Phosphorylation Transcription_Factor Transcription Factor Survival_Kinase->Transcription_Factor Activation Survival_Genes Expression of Survival Genes Transcription_Factor->Survival_Genes Cell_Survival Cell Survival and Drug Resistance Survival_Genes->Cell_Survival Agent_23 This compound Agent_23->Survival_Kinase Inhibition

Caption: Hypothetical inhibition of a bacterial survival signaling pathway by "this compound".

References

Application Note: Protocol for In Vitro Cytotoxicity Assessment of Antitubercular Agent-23

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel antitubercular agents. A critical step in the preclinical development of any new drug candidate, such as "Antitubercular agent-23," is the rigorous evaluation of its cytotoxic potential. This ensures that the agent selectively targets Mycobacterium tuberculosis with minimal toxicity to host cells. Drug-induced toxicity, particularly hepatotoxicity, is a leading cause of drug withdrawal from the market.[1][2][3][4] Therefore, a tiered approach to in vitro cytotoxicity testing is essential to de-risk candidates early in the discovery pipeline.

This document provides a detailed protocol for a multi-assay strategy to assess the in vitro cytotoxicity of "this compound." The workflow progresses from primary screening of metabolic health and membrane integrity to mechanistic assays that elucidate the mode of cell death (apoptosis vs. necrosis). The recommended cell lines include human liver cells (HepG2) to assess potential hepatotoxicity and macrophage-like cells (RAW 264.7 or THP-1), which are primary host cells for M. tuberculosis.[5][6]

2.0 Overall Experimental Workflow

The assessment of cytotoxicity follows a logical progression. Initially, the compound's effect on cell metabolic activity is screened. Positive hits are then confirmed by evaluating plasma membrane integrity. Finally, mechanistic studies are performed to understand how the compound induces cell death.

G cluster_setup Phase 1: Preparation cluster_screening Phase 2: Cytotoxicity Screening cluster_mechanism Phase 3: Mechanism of Action cluster_analysis Phase 4: Data Analysis CellCulture Cell Line Culture (HepG2 & RAW 264.7) MTT Primary Assay: Metabolic Viability (MTT) CellCulture->MTT CompoundPrep Prepare Serial Dilutions of this compound CompoundPrep->MTT LDH Secondary Assay: Membrane Integrity (LDH) MTT->LDH Confirm Hits Apoptosis Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) LDH->Apoptosis Investigate Mechanism Caspase Executioner Caspase Activity (Caspase-3/7 Assay) Apoptosis->Caspase Confirm Apoptotic Pathway Data Calculate IC50 / CC50 Values & Summarize Findings Caspase->Data

Caption: Experimental workflow for cytotoxicity assessment.

3.0 Materials and Reagents

  • Cell Lines:

    • HepG2 (human hepatocellular carcinoma)

    • RAW 264.7 (murine macrophage-like)[7][8]

  • Media & Reagents:

    • DMEM, RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

    • Phosphate Buffered Saline (PBS), Trypsin-EDTA

    • This compound (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[9][10]

    • LDH Cytotoxicity Assay Kit[11][12]

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[13][14]

    • Caspase-Glo® 3/7 Assay Kit[15][16]

    • Positive controls (e.g., Staurosporine for apoptosis, Triton™ X-100 for LDH release)

  • Equipment:

    • Humidified CO2 incubator (37°C, 5% CO2)

    • 96-well clear and opaque-walled microplates

    • Microplate spectrophotometer (ELISA reader)

    • Luminometer

    • Flow cytometer

4.0 Experimental Protocols

Protocol 1: MTT Assay for Metabolic Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.[9][17]

G Principle of the MTT Assay cluster_live In a Viable Cell cluster_dead In a Dead Cell MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Enzyme->Formazan ViableCell Viable Cell DeadCell Dead Cell MTT_dead MTT (No conversion) Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Conversion of MTT to formazan by viable cells.

Methodology:

  • Cell Seeding: Seed HepG2 or RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[18] Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the desired concentrations of the compound to the wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[17][19]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[19]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[20]

Protocol 2: LDH Release Assay for Membrane Integrity

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[12][21] It is a common method for measuring cytotoxicity caused by necrosis or late-stage apoptosis.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol (4.1).

  • Controls: Prepare three types of controls:

    • Vehicle Control: Cells treated with vehicle only.

    • High Control (Maximum LDH Release): Add lysis buffer (e.g., 1% Triton X-100) to untreated wells 1 hour before the end of incubation.[22]

    • Medium Background: Wells with culture medium but no cells.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's kit instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[11]

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[11]

  • Stop Reaction: Add 50 µL of stop solution (if required by the kit).[11]

  • Measurement: Measure the absorbance at 490 nm.

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[14][23] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[13]

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. Wash the collected cells twice with cold PBS.[13]

  • Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Annexin-binding buffer.[24]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL).[25]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[25]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[25]

    • Viable: Annexin V (-) / PI (-)

    • Early Apoptosis: Annexin V (+) / PI (-)

    • Late Apoptosis/Necrosis: Annexin V (+) / PI (+)

    • Necrosis: Annexin V (-) / PI (+)

Protocol 4: Caspase-3/7 Activity Assay

Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[26] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.[15]

Methodology:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat as described in the MTT protocol (4.1).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate luminometer.

5.0 Data Presentation and Interpretation

Quantitative data should be summarized in tables. Calculate the percentage of cell viability or cytotoxicity relative to the vehicle control. Use non-linear regression to determine the 50% inhibitory concentration (IC50) or cytotoxic concentration (CC50).

Table 1. Cytotoxicity of this compound (MTT Assay)

Concentration (µM) Absorbance (570 nm) % Viability vs. Control
Vehicle Control 1.25 ± 0.08 100%
0.1 1.22 ± 0.07 97.6%
1 1.15 ± 0.09 92.0%
10 0.75 ± 0.05 60.0%
50 0.31 ± 0.03 24.8%
100 0.15 ± 0.02 12.0%

| IC50 (µM) | | ~15.5 |

Table 2. Summary of Cytotoxicity Endpoints for Agent-23

Assay Cell Line Endpoint Result (CC50 in µM)
MTT HepG2 Metabolic Activity 15.5
MTT RAW 264.7 Metabolic Activity 25.2
LDH HepG2 Membrane Integrity 22.8

| LDH | RAW 264.7 | Membrane Integrity | 35.1 |

Table 3. Apoptosis/Necrosis Profile (Annexin V/PI Assay)

Treatment % Viable % Early Apoptosis % Late Apoptosis/Necrosis
Vehicle Control 95.1% 2.5% 2.4%
Agent-23 (20 µM) 45.6% 35.8% 18.6%

| Staurosporine | 20.3% | 55.2% | 24.5% |

6.0 Signaling Pathway Visualization

Drug-induced apoptosis is often mediated through the intrinsic (mitochondrial) pathway.[27][28] Cellular stress caused by the drug leads to the activation of pro-apoptotic proteins like Bax, which permeabilize the mitochondrial outer membrane. This releases cytochrome c, which activates a cascade of executioner caspases, leading to cell death.[29]

G cluster_pathway Intrinsic Apoptosis Pathway Agent23 This compound Stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) Agent23->Stress Bax Bax Activation Stress->Bax Mito Mitochondrion Bax->Mito Permeabilizes Membrane CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Application Note: Predicting Binding Sites of Antitubercular Agent-23 using Molecular Docking

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat. The emergence of drug-resistant strains necessitates the discovery of novel therapeutic agents. Molecular docking is a powerful computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. This application note provides a detailed protocol for using molecular docking to predict the binding site and interactions of a novel compound, "Antitubercular agent-23," with its putative target, the enoyl-acyl carrier protein reductase (InhA). InhA is a crucial enzyme involved in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.

Molecular Docking Workflow

The overall workflow for predicting the binding site of a ligand to its protein target using molecular docking involves several key steps, from data preparation to results analysis.

G Figure 1: Molecular Docking Workflow A 1. Target & Ligand Acquisition B Protein Structure (e.g., from PDB) A->B C Ligand Structure (this compound) A->C E Prepare Protein (Remove water, add hydrogens) B->E F Prepare Ligand (Energy minimization) C->F D 2. Preparation D->E D->F H Define Binding Site (Grid Generation) E->H F->H G 3. Docking Simulation G->H I Run Docking Algorithm (e.g., AutoDock Vina) G->I H->I K Analyze Binding Poses & Scores I->K J 4. Analysis & Visualization J->K L Visualize Interactions (PyMOL, Discovery Studio) J->L K->L

Caption: Molecular docking workflow from preparation to analysis.

Hypothetical Docking Results

The following table summarizes the predicted binding affinities and key interactions for "this compound" and a known InhA inhibitor (Triclosan) as a control. Lower binding energy values indicate a higher predicted binding affinity.

LigandBinding Energy (kcal/mol)H-BondsInteracting Residues
This compound -9.83TYR158, MET161, ILE215
Triclosan (Control) -8.52TYR158, NAD+

Detailed Experimental Protocol

This protocol outlines the steps for performing molecular docking of "this compound" against M. tuberculosis InhA using industry-standard software.

3.1 Required Software:

  • PyMOL: Molecular visualization system.

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: Docking program.

  • Discovery Studio Visualizer: For analyzing protein-ligand interactions.

3.2 Protein Preparation

  • Download Protein Structure: Obtain the crystal structure of InhA from the Protein Data Bank (PDB). For this protocol, we will use PDB ID: 2NSD, which is InhA in complex with its cofactor NAD+.

  • Clean the Protein: Open the PDB file in PyMOL or ADT. Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site. Retain the NAD+ cofactor as it is crucial for InhA's enzymatic function and inhibitor binding.

  • Prepare for Docking: Using AutoDock Tools:

    • Load the cleaned PDB file.

    • Add polar hydrogens to the protein structure.

    • Add Kollman charges to account for atomic partial charges.

    • Save the prepared protein in the PDBQT format (e.g., 2NSD_protein.pdbqt).

3.3 Ligand Preparation

  • Obtain Ligand Structure: The 2D structure of "this compound" can be drawn using software like ChemDraw or obtained from a chemical database. For this protocol, we assume a hypothetical structure.

  • Convert to 3D: Convert the 2D structure to a 3D SDF or MOL file using a program like Open Babel.

  • Energy Minimization: Perform energy minimization on the 3D ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare for Docking: Using AutoDock Tools:

    • Load the energy-minimized ligand file.

    • Detect the ligand's rotatable bonds.

    • Save the prepared ligand in the PDBQT format (e.g., agent23.pdbqt).

3.4 Grid Generation

  • Identify the Binding Site: The binding site of InhA is a well-characterized hydrophobic pocket adjacent to the NAD+ cofactor. The co-crystallized ligand in the original PDB file can be used to identify the center of this pocket.

  • Define the Grid Box: In AutoDock Tools, set the grid box dimensions to encompass the entire binding site. A typical box size is 25 x 25 x 25 Å. The center of the grid box should be the geometric center of the identified binding pocket.

  • Generate Grid Parameter File: Save the grid parameters to a configuration file (e.g., conf.txt). This file will contain the coordinates of the grid center and the size of the box in each dimension.

3.5 Docking Simulation

  • Execute AutoDock Vina: Run the docking simulation from the command line using the prepared protein, ligand, and configuration files.

  • Output: AutoDock Vina will generate a PDBQT file (agent23_out.pdbqt) containing the predicted binding poses of the ligand, sorted by their binding energy, and a log file (agent23_log.txt) containing the binding energy scores for each pose.

3.6 Results Analysis

  • Examine Binding Scores: Open the log file to view the binding energies for the top predicted poses. The most negative value represents the highest predicted binding affinity.

  • Visualize Interactions: Load the protein PDBQT file and the output ligand PDBQT file into a visualization tool like PyMOL or Discovery Studio.

  • Identify Key Interactions: Analyze the best-scoring pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between "this compound" and the amino acid residues of the InhA active site.

Mechanism of Action: Pathway Inhibition

"this compound" is hypothesized to inhibit the mycolic acid synthesis pathway, which is critical for the survival of M. tuberculosis. By blocking the InhA enzyme, the agent prevents the formation of long-chain fatty acids, leading to a compromised cell wall and ultimately, bacterial cell death.

G Figure 2: Inhibition of Mycolic Acid Synthesis cluster_pathway Mycolic Acid Biosynthesis Pathway cluster_inhibition Inhibitory Action A Fatty Acid Synthase I (FAS-I) B Fatty Acid Synthase II (FAS-II) A->B Precursor molecules C InhA Enzyme B->C Acyl precursors D Mycolic Acids C->D Long-chain fatty acids E Mycobacterial Cell Wall D->E Inhibitor Antitubercular agent-23 Block X Inhibitor->Block Block->C

Caption: Inhibition of the InhA enzyme by Agent-23.

Conclusion: This application note provides a comprehensive framework for utilizing molecular docking to investigate the binding characteristics of the novel "this compound." The detailed protocol and analysis workflow enable researchers to generate robust hypotheses about the compound's mechanism of action, guiding further experimental validation and lead optimization efforts in the development of new antitubercular therapies.

Application Notes and Protocols for In Vivo Animal Studies of Antitubercular Agent-23 (ATA-23)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the development of novel and more effective therapeutic agents.[1][2][3] Antitubercular Agent-23 (ATA-23) is a promising novel synthetic compound with potent in vitro activity against Mycobacterium tuberculosis (Mtb). However, its poor aqueous solubility presents a significant challenge for in vivo evaluation.[4][5][6][7][8] These application notes provide detailed protocols for the formulation and in vivo efficacy testing of ATA-23 in a murine model of tuberculosis, addressing the common challenges associated with poorly soluble drug candidates.

Physicochemical and In Vitro Properties of ATA-23

A summary of the key in vitro characteristics of ATA-23 is presented below. These properties inform the formulation strategy and dose selection for in vivo studies.

ParameterValueMethod
Molecular Weight 450.5 g/mol Mass Spectrometry
Aqueous Solubility (pH 7.4) < 0.1 µg/mLShake-flask method
LogP 4.2Calculated
In Vitro MIC vs. Mtb H37Rv 0.2 µg/mLMicroplate Alamar Blue Assay
In Vitro MIC vs. MDR Mtb 0.4 µg/mLMicroplate Alamar Blue Assay
Cytotoxicity (HepG2 cells) > 50 µMMTT Assay

Formulation Strategies for In Vivo Oral Administration

Given the low aqueous solubility of ATA-23, several formulation strategies can be employed to enhance its bioavailability for oral administration in animal studies. The choice of formulation will depend on the required dose and the tolerability of the excipients by the animal model.[4][5][7][8]

Formulation TypeVehicle CompositionATA-23 ConcentrationKey Considerations
Suspension 0.5% (w/v) Methylcellulose in sterile waterUp to 10 mg/mLSimple to prepare; suitable for initial screening. May have lower bioavailability.
Co-solvent System 30% PEG 400, 10% Ethanol, 60% SalineUp to 25 mg/mLEnhances solubility. Potential for vehicle-induced toxicity at higher concentrations.
Lipid-Based Formulation 40% Labrafac PG, 40% Cremophor EL, 20% Transcutol HPUp to 50 mg/mLSelf-emulsifying drug delivery system (SEDDS) can significantly improve absorption.[5][7]
Nanosuspension ATA-23 nanocrystals stabilized with 1% Pluronic F68Up to 30 mg/mLIncreases surface area for dissolution. Requires specialized equipment for preparation.[8]

Experimental Protocols for In Vivo Efficacy Studies

The following protocols are designed for evaluating the antitubercular efficacy of ATA-23 in a murine infection model.

Animal Model and Infection
  • Animal Strain: Female BALB/c mice, 6-8 weeks old.

  • Infecting Organism: Mycobacterium tuberculosis H37Rv.

  • Infection Protocol:

    • Prepare a mid-log phase culture of Mtb H37Rv.

    • Infect mice via the aerosol route using an inhalation exposure system (e.g., Glas-Col) to deliver approximately 100-200 colony-forming units (CFU) per lung.[9][10]

    • Confirm bacterial implantation by sacrificing a small cohort of mice 24 hours post-infection and enumerating CFU in the lungs.

Dosing and Treatment Regimen
  • Acclimatization: Allow mice to acclimatize for one week after arrival and for two weeks post-infection before starting treatment.

  • Drug Formulation: Prepare ATA-23 in the selected vehicle (e.g., 0.5% methylcellulose for initial studies) on the day of dosing.

  • Administration: Administer ATA-23 orally via gavage once daily for 4 weeks.

  • Treatment Groups:

    • Vehicle Control (0.5% methylcellulose)

    • ATA-23 (e.g., 25, 50, 100 mg/kg)

    • Positive Control (e.g., Isoniazid at 25 mg/kg)[11]

  • Monitoring: Monitor animal body weight and clinical signs of toxicity daily.

Efficacy Evaluation
  • Endpoint: The primary endpoint is the reduction in bacterial load (CFU) in the lungs and spleen.

  • Procedure:

    • At the end of the treatment period, euthanize mice from each group.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline with 0.05% Tween 80.

    • Prepare serial dilutions of the homogenates and plate on Middlebrook 7H11 agar supplemented with OADC.

    • Incubate plates at 37°C for 3-4 weeks and enumerate CFU.

    • Express results as log10 CFU per organ.

Pharmacokinetic (PK) Study Protocol

A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of ATA-23.

  • Animal Strain: Female BALB/c mice, 6-8 weeks old.

  • Dosing: Administer a single oral dose of ATA-23 (e.g., 50 mg/kg in the selected formulation).

  • Sample Collection:

    • Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of ATA-23 in plasma.

  • Data Analysis:

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using appropriate software (e.g., Phoenix WinNonlin).

Hypothetical Mechanism of Action and Signaling Pathway

While the precise mechanism of ATA-23 is under investigation, preliminary data suggests it may modulate the host immune response to enhance bacterial clearance. One potential pathway is the IL-23/IL-17 axis, which is involved in the immune response to Mtb.[12][13][14] ATA-23 may enhance protective immunity by promoting a balanced Th1/Th17 response.

experimental_workflow cluster_preclinical_model Preclinical Model cluster_treatment Treatment Phase cluster_evaluation Evaluation infection Aerosol Infection (Mtb H37Rv) acclimatization Acclimatization (2 weeks) infection->acclimatization Post-infection treatment_groups Treatment Groups: - Vehicle Control - ATA-23 (25, 50, 100 mg/kg) - Isoniazid (25 mg/kg) acclimatization->treatment_groups Start of Treatment dosing Daily Oral Gavage (4 weeks) treatment_groups->dosing euthanasia Euthanasia & Organ Harvest dosing->euthanasia End of Treatment cfu_enumeration CFU Enumeration (Lungs & Spleen) euthanasia->cfu_enumeration data_analysis Data Analysis (log10 CFU reduction) cfu_enumeration->data_analysis

Caption: Experimental workflow for in vivo efficacy testing of ATA-23.

signaling_pathway cluster_host_cell Host Macrophage mtb M. tuberculosis il23 IL-23 mtb->il23 induces il17 IL-17 il23->il17 promotes phagosome Phagosome Maturation il17->phagosome augments autophagy Autophagy il17->autophagy induces ata23 ATA-23 ata23->il23 enhances clearance Bacterial Clearance phagosome->clearance autophagy->clearance

Caption: Hypothetical signaling pathway modulation by ATA-23.

Safety and Toxicology

Preliminary in vivo safety should be assessed alongside efficacy studies.

  • In-life Observations: Daily monitoring for clinical signs of distress (e.g., ruffled fur, hunched posture, decreased activity).

  • Body Weight: Record body weight at the start of treatment and at least twice weekly thereafter.

  • Histopathology: At the study endpoint, collect major organs (liver, kidney, spleen, lungs) for histopathological examination to identify any drug-related tissue damage.

Conclusion

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of the novel, poorly soluble antitubercular candidate, ATA-23. Successful formulation and a systematic approach to efficacy and safety testing are critical for advancing promising new compounds through the drug development pipeline. The provided protocols and conceptual frameworks are intended to guide researchers in designing robust animal studies to validate the therapeutic potential of ATA-23 and similar drug candidates.

References

Application Note: Quantification of Antitubercular Agent-23 in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant tuberculosis necessitates the development of novel therapeutic agents. "Antitubercular agent-23" is a promising new chemical entity with potent activity against Mycobacterium tuberculosis. To support preclinical and clinical development, a sensitive, specific, and robust bioanalytical method for the quantification of this compound in biological matrices is essential. This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in human plasma. The method presented herein is suitable for pharmacokinetic and toxicokinetic studies.

Experimental

Materials and Reagents
  • Analytes: this compound (purity >99.5%), Internal Standard (IS) - (e.g., a structurally similar and stable isotope-labeled version of the analyte).

  • Chemicals: Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA), and Water (all LC-MS grade).

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).

Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class System.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ Mass Spectrometer.

  • Analytical Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

UPLC-MS/MS Conditions

A summary of the optimized UPLC-MS/MS parameters is provided in the table below.

ParameterSetting
UPLC Conditions
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Elution Time (min)
0.0
2.0
2.5
2.6
3.5
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 1 (GS1)50 psi
Ion Source Gas 2 (GS2)55 psi
Curtain Gas (CUR)35 psi
Temperature (TEM)550 °C
IonSpray Voltage (IS)5500 V
MRM Transitions Analyte
This compound
Internal Standard (IS)

Note: Specific MRM parameters need to be optimized for this compound and the selected IS.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards. Prepare separate working solutions for low, medium, and high QC samples.

  • Spiking: Spike the appropriate working solutions into drug-free human plasma to achieve the desired concentrations for the CC and QC samples. The final concentration of organic solvent in the plasma should not exceed 5%.

Sample Preparation: Protein Precipitation (PPT)

This workflow is a rapid and efficient method for extracting this compound from plasma samples.

Caption: Protein Precipitation Workflow for Sample Preparation.

Method Validation Summary

The method was validated according to the FDA guidelines for bioanalytical method validation. The key performance characteristics are summarized below.

Validation ParameterResult
Linearity & Range 1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quant. 1 ng/mL
Accuracy (Intra-day) 95.2% - 104.5%
Precision (Intra-day) RSD ≤ 8.7%
Accuracy (Inter-day) 97.1% - 102.3%
Precision (Inter-day) RSD ≤ 7.5%
Matrix Effect CV of IS-normalized matrix factor < 15%
Recovery Consistent and reproducible across LQC, MQC, and HQC levels
Stability (Freeze-Thaw) Stable for at least 3 cycles
Stability (Short-Term) Stable for at least 24 hours at room temperature
Stability (Long-Term) Stable for at least 90 days at -80°C

Results and Discussion

The developed UPLC-MS/MS method demonstrated excellent sensitivity and selectivity for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensured high precision and accuracy by compensating for matrix effects and variability in sample processing. The protein precipitation method provided a clean extract with satisfactory recovery, making it suitable for high-throughput analysis. The validation results confirm that this method is reliable and robust for its intended purpose in supporting clinical and preclinical studies of this compound.

Conclusion

This application note details a validated UPLC-MS/MS method for the quantitative analysis of this compound in human plasma. The method is sensitive, specific, accurate, and precise over a wide dynamic range. The simple and rapid sample preparation procedure makes it well-suited for the analysis of a large number of samples in a regulated bioanalytical laboratory.

Logical Relationship of Method Development

The following diagram illustrates the logical flow and decision-making process during the development and validation of this bioanalytical method.

Caption: Bioanalytical Method Development and Validation Workflow.

application of "Antitubercular agent-23" in combination therapy studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Antitubercular agent-23 in Combination Therapy

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Standard treatment regimens are lengthy and can be associated with significant toxicity, underscoring the urgent need for novel therapeutic strategies.[2][3] Combination therapy is the cornerstone of TB treatment, aiming to enhance efficacy, prevent the emergence of resistance, and shorten treatment duration.[3][4]

This compound (herein referred to as "Agent-23") is a novel investigational compound that targets the shikimate pathway in Mtb. This pathway is essential for the biosynthesis of aromatic amino acids in mycobacteria but is absent in humans, making it an attractive target for selective drug development.[5] Agent-23 specifically inhibits 3-dehydroquinate synthase, a key enzyme in this pathway, leading to bacterial growth inhibition. These application notes provide a summary of the in vitro and in vivo data supporting the use of Agent-23 in combination with first-line antitubercular drugs and detailed protocols for its evaluation.

Quantitative Data Summary

The efficacy of Agent-23, both alone and in combination, has been evaluated against drug-susceptible and drug-resistant strains of M. tuberculosis. The following tables summarize key quantitative findings.

Table 1: In Vitro Efficacy of Agent-23 Against M. tuberculosis

Mtb StrainMIC (μg/mL)Description
H37Rv0.25Standard drug-susceptible laboratory strain
ATCC 272940.25Standard drug-susceptible laboratory strain
Clinical Isolate 10.50Isoniazid-resistant
Clinical Isolate 20.50Rifampicin-resistant
Clinical Isolate 31.0Multidrug-resistant (MDR)

MIC (Minimum Inhibitory Concentration) is defined as the lowest drug concentration that inhibits at least 90% of bacterial growth.

Table 2: In Vitro Synergy of Agent-23 with First-Line Antitubercular Drugs Against Mtb H37Rv

Drug CombinationFIC Index (ΣFIC)Interpretation
Agent-23 + Isoniazid (INH)0.375Synergy
Agent-23 + Rifampicin (RIF)0.500Synergy
Agent-23 + Ethambutol (EMB)0.750Additive
Agent-23 + Pyrazinamide (PZA)1.500Indifference

The Fractional Inhibitory Concentration (FIC) Index is calculated as ΣFIC = FICA + FICB. Synergy is defined as ΣFIC ≤ 0.5, additivity as 0.5 < ΣFIC ≤ 1.0, and indifference as 1.0 < ΣFIC ≤ 4.0.[6]

Table 3: In Vivo Efficacy of Agent-23 Combination Therapy in a Murine Model of TB

Treatment GroupRoute of Admin.Dose (mg/kg)Mean Log10 CFU Reduction in Lungs (Day 28)
Vehicle ControlOral-0
Agent-23Oral251.8 ± 0.2
Isoniazid (INH)Oral102.5 ± 0.3
Rifampicin (RIF)Oral102.9 ± 0.2
Agent-23 + INHOral25 + 103.8 ± 0.3
Agent-23 + RIFOral25 + 104.2 ± 0.4

Data represent the mean reduction in bacterial load compared to the vehicle control group in BALB/c mice infected via aerosol with Mtb H37Rv.[7][8][9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Microplate Alamar Blue Assay (MABA)

This protocol describes a common method for determining the in vitro susceptibility of M. tuberculosis to antimicrobial agents.

Materials:

  • M. tuberculosis culture (e.g., H37Rv) in mid-log phase growth in Middlebrook 7H9 broth supplemented with 10% ADC and 0.05% Tween 80.[10]

  • Sterile 96-well microplates.

  • Agent-23 and other test compounds, dissolved in DMSO.

  • Middlebrook 7H9 broth with supplements.

  • Alamar Blue reagent.

  • Resazurin solution.

Procedure:

  • Compound Preparation: Prepare serial 2-fold dilutions of Agent-23 in a 96-well plate using 7H9 broth to achieve final concentrations ranging from 0.06 to 64 µg/mL.

  • Inoculum Preparation: Adjust the mid-log phase Mtb culture with 7H9 broth to a final concentration of approximately 1 x 105 CFU/mL.[10]

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing 100 µL of the drug dilution. Include drug-free wells as growth controls and wells with medium only as sterile controls.

  • Incubation: Seal the plates and incubate at 37°C for 7-10 days.

  • Viability Assessment: After incubation, add 20 µL of Alamar Blue and 12.5 µL of 20% Tween 80 to each well. Incubate for another 24 hours.

  • Reading Results: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is the lowest drug concentration that prevents this color change.

Protocol 2: Checkerboard Assay for In Vitro Synergy Testing

This protocol is used to assess the interaction between two antimicrobial agents.

Procedure:

  • Plate Setup: In a 96-well plate, prepare a two-dimensional array of drug concentrations. Dilute Agent-23 horizontally (e.g., columns 1-10) and the partner drug (e.g., Isoniazid) vertically (e.g., rows A-G) in 7H9 broth. This creates wells with various combinations of both drugs.

  • Controls: Include wells with each drug alone (row H and column 11) and a drug-free growth control (well H12).

  • Inoculation and Incubation: Inoculate the plate with Mtb H37Rv as described in Protocol 1 and incubate for 7-10 days.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

    • FICA = (MIC of drug A in combination) / (MIC of drug A alone)

    • FICB = (MIC of drug B in combination) / (MIC of drug B alone)

  • FIC Index Calculation: The FIC Index (ΣFIC) is the sum of the individual FICs (ΣFIC = FICA + FICB).[6] The interaction is interpreted as synergistic (ΣFIC ≤ 0.5), additive (0.5 < ΣFIC ≤ 1.0), or indifferent (1.0 < ΣFIC ≤ 4.0).[6]

Protocol 3: In Vivo Efficacy in a Murine Aerosol Infection Model

This protocol outlines a standard method for evaluating the efficacy of antitubercular agents in a low-dose aerosol infection mouse model.[2][11]

Animal Model:

  • BALB/c mice (female, 6-8 weeks old) are commonly used.[9]

Procedure:

  • Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv using a calibrated inhalation exposure system to deliver approximately 50-100 bacilli into the lungs of each mouse.[2]

  • Treatment Initiation: Allow the infection to establish for 3-4 weeks. At this point, confirm bacterial load in the lungs of a subset of animals.

  • Drug Administration: Randomize the remaining mice into treatment groups (e.g., Vehicle, Agent-23, INH, Agent-23 + INH). Administer drugs daily via oral gavage for 28 days.

  • Efficacy Assessment: At the end of the treatment period (Day 28), euthanize the mice. Aseptically remove the lungs and spleen, homogenize the tissues in saline with 0.05% Tween 80.

  • CFU Enumeration: Plate serial dilutions of the tissue homogenates on Middlebrook 7H11 agar plates. Incubate at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per organ.

  • Data Analysis: Calculate the Log10 CFU reduction for each treatment group compared to the vehicle control group at the start of treatment and at the end of the experiment.

Visualizations

Workflow and Signaling Pathway Diagrams

Synergy_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 2-fold serial dilutions of Drug A D Dispense Drug A & B in 96-well plate (Checkerboard format) A->D B Prepare 2-fold serial dilutions of Drug B B->D C Prepare Mtb Inoculum (~10^5 CFU/mL) E Inoculate plate with Mtb C->E D->E F Incubate at 37°C for 7-10 days E->F G Add Alamar Blue and read MICs F->G H Calculate FIC Index (ΣFIC = FICA + FICB) G->H I Determine Interaction: Synergy, Additive, or Indifference H->I

Caption: Workflow for In Vitro Synergy Testing (Checkerboard Assay).

In_Vivo_Efficacy_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase A Infect BALB/c mice with Mtb via aerosol B Allow infection to establish (3-4 weeks) A->B C Randomize mice into treatment groups B->C D Administer drugs daily (e.g., oral gavage) for 28 days C->D E Euthanize mice and harvest lungs/spleen D->E F Homogenize tissues and plate serial dilutions E->F G Incubate plates and count CFU F->G H Calculate Log10 CFU reduction vs. control G->H Mtb_Inhibition_Pathway cluster_pathway Mycobacterium tuberculosis Cell cluster_drugs Drug Action E4P Erythrose 4-phosphate DHQS DHQ Synthase E4P->DHQS PEP Phosphoenolpyruvate PEP->DHQS DHQ 3-Dehydroquinate Shikimate Shikimate Pathway (...) DHQ->Shikimate AAs Aromatic Amino Acids (Trp, Phe, Tyr) Shikimate->AAs Growth Bacterial Growth & Survival AAs->Growth DHQS->DHQ InhA InhA Enzyme Mycolic Mycolic Acid Synthesis InhA->Mycolic Wall Cell Wall Integrity Mycolic->Wall Wall->Growth Agent23 This compound Agent23->DHQS Inhibits INH Isoniazid (activated) INH->InhA Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Antitubercular Agent-23 (AT-23) Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Antitubercular Agent-23 (AT-23).

Troubleshooting Experimental Issues

This section addresses common problems encountered during in vitro and in vivo experiments involving AT-23.

Observed Problem Potential Cause Suggested Troubleshooting Steps
High Minimum Inhibitory Concentration (MIC) in known susceptible strains. 1. Degradation of AT-23 stock solution. 2. Inaccurate drug concentration. 3. Contamination of bacterial culture.1. Prepare a fresh stock solution of AT-23. 2. Verify the concentration of the stock solution using spectrophotometry or HPLC. 3. Perform a purity check of the bacterial culture using colony morphology and PCR.
Inconsistent MIC results between experimental repeats. 1. Variability in inoculum density. 2. Inconsistent incubation conditions. 3. Pipetting errors.1. Standardize the inoculum preparation to a McFarland standard of 1.0. 2. Ensure consistent temperature, humidity, and CO2 levels in the incubator. 3. Calibrate pipettes and use proper pipetting techniques.
AT-23 shows efficacy in vitro but not in a mouse model of tuberculosis. 1. Poor bioavailability of AT-23. 2. Rapid metabolism of AT-23 in vivo. 3. The chosen mouse strain is not suitable.1. Perform pharmacokinetic studies to determine the in vivo concentration of AT-23. 2. Analyze metabolites of AT-23 in plasma and urine samples. 3. Consider using a different mouse strain, such as a severe combined immunodeficiency (SCID) mouse.
Development of resistance to AT-23 during long-term in vitro culture. 1. Sub-lethal concentration of AT-23 used. 2. Spontaneous mutations in the bacterial genome.1. Ensure the concentration of AT-23 is maintained above the MIC. 2. Sequence the genome of the resistant strain to identify potential mutations.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound (AT-23)?

AT-23 is a prodrug that requires activation by the mycobacterial enzyme KatG.[1] Once activated, it inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[2][3]

What are the known mechanisms of resistance to AT-23?

There are three primary mechanisms of resistance to AT-23:

  • Target Modification: Mutations in the inhA gene can alter the drug's binding site, reducing its effectiveness.[1]

  • Reduced Activation: Mutations in the katG gene can prevent the conversion of the prodrug AT-23 into its active form.[1]

  • Efflux Pump Overexpression: Increased activity of efflux pumps can actively transport AT-23 out of the bacterial cell.[3][4]

How can I determine if my M. tuberculosis strain is resistant to AT-23?

The most common method is to determine the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods. An elevated MIC compared to a susceptible reference strain indicates resistance.

What molecular methods can be used to identify AT-23 resistance mutations?

Sanger sequencing or whole-genome sequencing can be used to identify mutations in the katG and inhA genes, which are associated with AT-23 resistance.

Are there any known synergisms between AT-23 and other antitubercular drugs?

Yes, studies have shown that AT-23 has a synergistic effect when used in combination with rifampicin. This is because rifampicin inhibits RNA polymerase, which may reduce the expression of efflux pumps that can transport AT-23 out of the cell.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Prepare a stock solution of AT-23 in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Prepare a 2-fold serial dilution of the AT-23 stock solution in a 96-well microplate using Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Prepare a bacterial inoculum of M. tuberculosis equivalent to a 1.0 McFarland standard. Dilute the inoculum 1:100 in Middlebrook 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the AT-23 dilutions.

  • Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubate the microplate at 37°C for 7-14 days.

  • The MIC is the lowest concentration of AT-23 that inhibits visible growth of M. tuberculosis.

Protocol 2: Sequencing of katG and inhA genes
  • Extract genomic DNA from the M. tuberculosis isolate.

  • Amplify the katG and inhA genes using Polymerase Chain Reaction (PCR) with specific primers.

  • Purify the PCR products using a commercially available kit.

  • Perform Sanger sequencing of the purified PCR products.

  • Analyze the sequencing data to identify any mutations by comparing the sequence to a reference strain (e.g., H37Rv).

Visualizations

AT23_Mechanism_of_Action cluster_cell M. tuberculosis Cell AT23_prodrug AT-23 (Prodrug) KatG KatG Enzyme AT23_prodrug->KatG Activation Activated_AT23 Activated AT-23 KatG->Activated_AT23 InhA InhA Enzyme Activated_AT23->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid

Caption: Mechanism of action of this compound (AT-23).

AT23_Resistance_Mechanisms cluster_resistance Resistance Mechanisms AT23 AT-23 Target_Mod Target Modification (inhA mutation) AT23->Target_Mod Reduced Binding Activation_Fail Reduced Activation (katG mutation) AT23->Activation_Fail Prevents Activation Efflux Efflux Pump Overexpression AT23->Efflux Drug Expulsion

Caption: Primary resistance mechanisms to AT-23.

Troubleshooting_Workflow Start High MIC Observed Check_Reagents Check AT-23 Stock & Culture Purity Start->Check_Reagents Check_Technique Review Inoculum Prep & Incubation Check_Reagents->Check_Technique Sequence_Genes Sequence katG & inhA Check_Technique->Sequence_Genes Mutation_Found Mutation Identified? Sequence_Genes->Mutation_Found Efflux_Assay Perform Efflux Pump Activity Assay Efflux_Increased Efflux Increased? Efflux_Assay->Efflux_Increased Mutation_Found->Efflux_Assay No Conclusion1 Resistance due to Target/Activation Mutation Mutation_Found->Conclusion1 Yes Conclusion2 Resistance due to Efflux Pump Overexpression Efflux_Increased->Conclusion2 Yes Re_evaluate Re-evaluate Experiment Efflux_Increased->Re_evaluate No

Caption: Troubleshooting workflow for high AT-23 MIC results.

References

improving the solubility and bioavailability of "Antitubercular agent-23"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in improving the solubility and bioavailability of the hypothetical compound, "Antitubercular agent-23".

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the solubility of this compound?

This compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low solubility. This low aqueous solubility is the primary rate-limiting step in its absorption, potentially leading to low and variable bioavailability.

Q2: What are the initial recommended strategies for improving the solubility of this compound?

Initial strategies should focus on salt formation and pH adjustment. If the compound has ionizable groups, forming a salt can significantly improve its solubility. Additionally, determining the pKa of this compound will help in understanding its solubility profile at different pH values, which is crucial for its behavior in the gastrointestinal tract.

Q3: How can the bioavailability of this compound be enhanced through formulation?

Several formulation strategies can be employed, including:

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly increase its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be used to pre-dissolve the drug in a lipid vehicle, which then forms a fine emulsion in the gut, enhancing absorption.

  • Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, thereby improving the dissolution rate and extent of absorption.

Troubleshooting Guides

Issue 1: Poor Dissolution Profile in In Vitro Assays

Problem: this compound shows less than 85% dissolution in 30 minutes in standard dissolution media (e.g., simulated gastric fluid, simulated intestinal fluid).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Drug Substance Properties Characterize the solid-state properties of the drug (polymorphism, crystallinity).Identify the most soluble and stable polymorphic form.
Inadequate Formulation Explore the use of solubilizing excipients such as surfactants, co-solvents, or complexing agents (e.g., cyclodextrins).Improved wetting and dissolution of the drug particles.
pH of Dissolution Medium Evaluate the dissolution profile in a range of pH values to understand the pH-solubility relationship.Identification of the optimal pH for dissolution, guiding formulation development.
Issue 2: High Inter-Subject Variability in Animal PK Studies

Problem: Pharmacokinetic studies in animal models (e.g., rats, mice) show significant variability in key parameters like Cmax and AUC.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Food Effects Conduct PK studies in both fasted and fed states.Determine if the presence of food, particularly high-fat meals, impacts the drug's absorption.
GI Tract Physiology Investigate the impact of GI transit time and regional pH differences on drug absorption.Understanding of the optimal region for drug release and absorption in the GI tract.
Metabolic Instability Perform in vitro metabolism studies using liver microsomes to assess the potential for first-pass metabolism.Identification of metabolic pathways and potential for drug-drug interactions.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination
  • Objective: To determine the equilibrium solubility of this compound in various aqueous media.

  • Materials: this compound, phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid (SGF) at pH 1.2, and simulated intestinal fluid (SIF) at pH 6.8.

  • Procedure:

    • Add an excess amount of this compound to each medium in separate vials.

    • Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Report the solubility in mg/mL or µg/mL for each medium.

Protocol 2: In Vitro Dissolution Testing
  • Objective: To evaluate the dissolution rate of different formulations of this compound.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Procedure:

    • Prepare the dissolution medium (e.g., 900 mL of SIF).

    • Place the formulation (e.g., tablet, capsule) in the dissolution vessel.

    • Rotate the paddle at a specified speed (e.g., 50 RPM).

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Analyze the drug concentration in each sample.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Solubility_Screen Solubility Screening (pH, co-solvents) ASD Amorphous Solid Dispersion Solubility_Screen->ASD Solid_State Solid-State Characterization (PXRD, DSC) Solid_State->ASD Dissolution Dissolution Testing ASD->Dissolution Lipid Lipid-Based Formulation Lipid->Dissolution Nano Nanoparticle Engineering Nano->Dissolution PK Pharmacokinetic (PK) Studies Dissolution->PK Permeability Permeability Assay (e.g., Caco-2) Permeability->PK

Caption: Experimental workflow for improving the bioavailability of this compound.

signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte Drug_Formulation Drug Formulation (e.g., SMEDDS) Emulsion Fine Emulsion Drug_Formulation->Emulsion Dispersion Drug_Micelles Drug in Micelles Emulsion->Drug_Micelles Digestion Passive_Diffusion Passive Diffusion Drug_Micelles->Passive_Diffusion Portal_Vein To Portal Vein Passive_Diffusion->Portal_Vein

Caption: Absorption pathway for a lipid-based formulation of this compound.

Technical Support Center: Synthesis and Purification of Antitubercular Agent-23

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of "Antitubercular agent-23," a novel pyrazine-2-carboxamide derivative with potent antitubercular activity.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of this compound?

A1: this compound is the internal research code for 5-tert-butyl-N-(4-fluoro-3-methoxyphenyl)pyrazine-2-carboxamide. It belongs to the pyrazine carboxamide class of compounds, which has shown promise in targeting Mycobacterium tuberculosis.[1][2][3]

Q2: What is the general synthetic route for this compound?

A2: The synthesis is a two-step process involving an initial amidation reaction followed by purification. The first step is the conversion of 5-tert-butylpyrazine-2-carboxylic acid to its corresponding acid chloride, which is then reacted with 4-fluoro-3-methoxyaniline. The second step involves the purification of the crude product.

Q3: What are the major challenges in the synthesis of this agent?

A3: Common challenges include incomplete reactions leading to low yields, formation of side products, and difficulties in removing unreacted starting materials and byproducts.[4] The purification can also be challenging due to the polarity of the molecule.

Synthesis Troubleshooting Guide

Problem 1: Low Yield of Crude Product (<50%)

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Incomplete activation of the carboxylic acid Ensure the thionyl chloride is fresh and used in slight excess (1.1-1.2 equivalents). Extend the reaction time for this step to 2-3 hours.Increased conversion to the acid chloride, leading to a higher overall yield.
Degradation of the aniline starting material Add the aniline derivative slowly to the reaction mixture at a lower temperature (0 °C) to control any exothermic reaction.Minimized side reactions and degradation of the starting material.
Moisture in the reaction Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevention of hydrolysis of the acid chloride intermediate back to the carboxylic acid.
Problem 2: Presence of Multiple Spots on TLC Analysis of the Crude Product

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Unreacted starting materials Confirm the stoichiometry of your reactants. Consider a slight excess of the aniline (1.05 equivalents).Drive the reaction to completion and consume the acid chloride intermediate.
Formation of symmetrical diamide byproduct This can occur if the aniline reacts with two molecules of the acid chloride. Ensure slow addition of the aniline.Reduced formation of this less polar byproduct.
Degradation of product Avoid prolonged exposure to high temperatures during the reaction or work-up.Minimized appearance of degradation-related spots on the TLC plate.

Purification Troubleshooting Guide

Problem 1: Poor Separation During Column Chromatography

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate solvent system The polarity of the eluent may be too high or too low.[5] Use TLC to determine the optimal solvent system that gives a target Rf value of 0.25-0.35 for the product. A gradient elution from 20% to 40% ethyl acetate in hexanes is a good starting point.Improved separation between the product and impurities.
Column overloading Use an appropriate ratio of crude product to silica gel (typically 1:30 to 1:50 by weight).[6]Prevents band broadening and tailing, leading to purer fractions.[7]
Compound is unstable on silica gel Perform a 2D TLC to check for stability. If unstable, consider using a different stationary phase like alumina or a less acidic deactivated silica gel.[7][8]Prevents degradation of the product during purification.
Problem 2: Difficulty with Recrystallization

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Product "oiling out" instead of crystallizing This can happen if the solution is supersaturated or if the melting point of the solid is lower than the boiling point of the solvent.[9] Try using a solvent system with a lower boiling point or cool the solution more slowly. Adding a seed crystal can also help.[9][10]Formation of solid crystals instead of an oil.
No crystal formation upon cooling The solution may be too dilute.[9] Evaporate some of the solvent and try cooling again. Gently scratching the inside of the flask with a glass rod can create nucleation sites.[9][10]Induction of crystallization.
Low recovery of pure product Too much solvent was used, or the rinsing solvent was not cold enough.[11] Use the minimum amount of hot solvent to dissolve the product and rinse the collected crystals with a minimal amount of ice-cold solvent.[11]Maximized yield of the purified product.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of 5-tert-butylpyrazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • In a separate flask, dissolve 4-fluoro-3-methoxyaniline (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the aniline solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Allow the reaction to proceed at room temperature for 16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound
  • Prepare a silica gel column using a slurry packing method with 20% ethyl acetate in hexanes.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the dried silica-adsorbed product onto the column.

  • Elute the column with a gradient of 20% to 40% ethyl acetate in hexanes.

  • Collect fractions and monitor by TLC.

  • Combine the pure fractions and evaporate the solvent.

  • Dissolve the resulting solid in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

Table 1: Summary of Synthesis Reaction Parameters and Outcomes

Parameter Condition A Condition B (Optimized)
Equivalents of Aniline 1.01.05
Reaction Time (h) 816
Crude Yield (%) 6585
Purity by HPLC (%) 7882

Table 2: Comparison of Purification Methods

Method Solvent System Recovery (%) Final Purity by HPLC (%)
Column Chromatography Gradient: 20-40% EtOAc/Hex75>98
Recrystallization Ethanol/Water (9:1)85 (from chromatographed material)>99.5

Visualizations

Synthesis_Workflow A Starting Materials: 5-tert-butylpyrazine-2-carboxylic acid 4-fluoro-3-methoxyaniline B Step 1: Amidation (SOCl2, Et3N, DCM) A->B C Crude Product B->C D Step 2: Column Chromatography C->D E Partially Purified Product D->E F Step 3: Recrystallization E->F G Final Product: This compound F->G Troubleshooting_Tree start Low Yield in Synthesis q1 TLC shows unreacted starting material? start->q1 a1_yes Increase reaction time and/or equivalents of aniline q1->a1_yes Yes q2 TLC shows multiple unidentified spots? q1->q2 No a2_yes Check for moisture and reagent purity q2->a2_yes Yes a2_no Consider purification optimization q2->a2_no No Signaling_Pathway Agent23 This compound PzaA Pyrazinamidase (PzaA) Agent23->PzaA Activation POA Pyrazinoic Acid (active form) PzaA->POA PanD Aspartate Decarboxylase (PanD) POA->PanD Inhibition CoA Coenzyme A Biosynthesis PanD->CoA CellDeath Bacterial Cell Death CoA->CellDeath Disruption leads to

References

challenges in the clinical development of "Antitubercular agent-23"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers and drug development professionals working with Antitubercular agent-23.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic compound that is hypothesized to inhibit the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis. Specifically, it is believed to target the InhA enzyme, a critical component in the fatty acid synthase-II (FAS-II) system. By inhibiting InhA, the agent disrupts the formation of the mycobacterial cell wall, leading to cell lysis and death.

Q2: What is the current stage of clinical development for this compound?

A2: this compound is currently in the late preclinical development stage. In vivo efficacy has been demonstrated in murine models, and preliminary safety pharmacology studies are underway.

Q3: Are there any known resistance mechanisms to this compound?

A3: While no widespread resistance has been observed, in vitro studies have shown that mutations in the inhA gene can lead to reduced susceptibility to this compound. Researchers should be vigilant for the emergence of resistant strains during prolonged exposure experiments.

Q4: What are the known solubility and stability characteristics of this compound?

A4: this compound is a highly lipophilic molecule with poor aqueous solubility. It is stable at room temperature for up to 48 hours when protected from light. For long-term storage, it should be kept at -20°C. See the "Troubleshooting Guides" for advice on formulation for in vitro and in vivo studies.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Q: We are observing significant variability in our MIC assays for this compound against M. tuberculosis H37Rv. What could be the cause?

A: Inconsistent MIC values are often traced back to issues with compound solubility or aggregation in the assay medium. Given the poor aqueous solubility of this compound, it is crucial to ensure the compound is fully dissolved and evenly dispersed.

  • Recommendation: Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced toxicity.

  • Verification: Before adding the bacterial inoculum, visually inspect the dilution plate for any signs of precipitation. You can also use dynamic light scattering (DLS) to check for aggregate formation in a sample of the prepared medium containing the agent.

Issue 2: Evidence of In Vitro Cytotoxicity in Mammalian Cell Lines

Q: Our preliminary cytotoxicity assays using HepG2 cells show a narrow therapeutic window, with toxicity observed at concentrations close to the efficacious dose. How can we further investigate this?

A: This is a critical challenge in the development of this compound. The observed hepatotoxicity needs to be carefully characterized.

  • Initial Steps:

    • Confirm the dose-response relationship with a more granular concentration range.

    • Assess the time-dependency of the cytotoxic effect (e.g., at 24, 48, and 72 hours).

    • Include appropriate controls, such as a known hepatotoxic drug (e.g., acetaminophen) and a vehicle control.

  • Mechanistic Assays: To understand the nature of the cytotoxicity, consider the following assays:

    • Mitochondrial Toxicity: Measure mitochondrial membrane potential using a fluorescent probe like JC-1.

    • Oxidative Stress: Quantify the levels of reactive oxygen species (ROS) using a probe like DCFDA.

    • Apoptosis vs. Necrosis: Use an Annexin V/Propidium Iodide staining kit to differentiate between the two modes of cell death.

Quantitative Data Summary

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

ParameterValue
MIC90 against M. tuberculosis H37Rv 0.5 µg/mL
MIC90 against MDR Strain X 4.0 µg/mL
HepG2 Cell Line IC50 (48h) 10 µg/mL
Therapeutic Index (HepG2) 20

Table 2: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water < 0.01
PBS (pH 7.4) < 0.01
Ethanol 5
DMSO > 50
10% Solutol HS 15 in PBS 2

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 to achieve final concentrations ranging from 32 µg/mL to 0.0625 µg/mL. Ensure the final DMSO concentration is ≤ 0.5%.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:20 to obtain the final inoculum.

  • Inoculation: Add 100 µL of the final inoculum to each well of the 96-well plate containing the serially diluted compound. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Reading Results: The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the bacteria.

Protocol 2: In Vitro Hepatotoxicity Assessment using MTT Assay

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizations

G cluster_pathway Hypothetical Mechanism of Action of this compound cluster_fas FAS-II Elongation Cycle Acetyl-CoA Acetyl-CoA ACC ACC Acetyl-CoA->ACC Acetyl-CoA Carboxylase Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA FAS-II System FAS-II System Malonyl-CoA->FAS-II System Initiation Mycolic Acids Mycolic Acids FAS-II System->Mycolic Acids Acyl Carrier Protein Acyl Carrier Protein KasA KasA Acyl Carrier Protein->KasA MabA MabA KasA->MabA InhA InhA MabA->InhA InhA->Acyl Carrier Protein Elongated Acyl Chain Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall This compound This compound This compound->InhA Inhibition

Caption: Hypothetical mechanism of action for this compound.

G Start Start Inconsistent MIC Results Inconsistent MIC Results Start->Inconsistent MIC Results Check Compound Solubility Check Compound Solubility Inconsistent MIC Results->Check Compound Solubility Step 1 Precipitate Observed? Precipitate Observed? Check Compound Solubility->Precipitate Observed? Reformulate with Cosolvent (e.g., Tween 80) Reformulate with Cosolvent (e.g., Tween 80) Precipitate Observed?->Reformulate with Cosolvent (e.g., Tween 80) Yes Verify with DLS Verify with DLS Precipitate Observed?->Verify with DLS No Reformulate with Cosolvent (e.g., Tween 80)->Verify with DLS Aggregates Detected? Aggregates Detected? Verify with DLS->Aggregates Detected? Optimize Formulation Optimize Formulation Aggregates Detected?->Optimize Formulation Yes Review Inoculum Density Review Inoculum Density Aggregates Detected?->Review Inoculum Density No Optimize Formulation->Review Inoculum Density Density Correct? Density Correct? Review Inoculum Density->Density Correct? Adjust to McFarland Standard Adjust to McFarland Standard Density Correct?->Adjust to McFarland Standard No Repeat MIC Assay Repeat MIC Assay Density Correct?->Repeat MIC Assay Yes Adjust to McFarland Standard->Repeat MIC Assay

Caption: Workflow for troubleshooting inconsistent MIC results.

G Start Start Toxicity Signal Observed in HepG2 Assay Toxicity Signal Observed in HepG2 Assay Start->Toxicity Signal Observed in HepG2 Assay Therapeutic Index > 50? Therapeutic Index > 50? Toxicity Signal Observed in HepG2 Assay->Therapeutic Index > 50? Proceed with In Vivo Toxicology Proceed with In Vivo Toxicology Therapeutic Index > 50?->Proceed with In Vivo Toxicology Yes Therapeutic Index 10-50? Therapeutic Index 10-50? Therapeutic Index > 50?->Therapeutic Index 10-50? No Initiate Mechanistic Toxicity Assays Initiate Mechanistic Toxicity Assays Therapeutic Index 10-50?->Initiate Mechanistic Toxicity Assays Yes Therapeutic Index < 10? Therapeutic Index < 10? Therapeutic Index 10-50?->Therapeutic Index < 10? No Consider Lead Optimization/Derivatization Consider Lead Optimization/Derivatization Therapeutic Index < 10?->Consider Lead Optimization/Derivatization Yes Halt Development Halt Development Therapeutic Index < 10?->Halt Development No

Caption: Logical flow for addressing in vitro toxicity signals.

Technical Support Center: Refining Antitubercular Agents Against Efflux Pump Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers developing antitubercular agents, using the hypothetical "Antitubercular agent-23" (AT-23) as a case study for overcoming efflux pump-mediated resistance in Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs)

Q1: My lead compound, AT-23, shows potent activity against purified Mtb targets, but its whole-cell activity (MIC) is poor. Could efflux pumps be responsible?

A1: Yes, a significant discrepancy between target-based activity and whole-cell activity is a classic indicator of permeability issues or active efflux. Mtb possesses numerous efflux pumps that can expel therapeutic agents, reducing their intracellular concentration to sub-therapeutic levels.

To investigate this, you should compare the Minimum Inhibitory Concentration (MIC) of AT-23 against a wild-type Mtb strain (e.g., H37Rv) and a mutant strain deficient in one or more major efflux pumps. A significantly lower MIC in the efflux-deficient strain strongly suggests that AT-23 is a substrate for those pumps.

Troubleshooting Workflow for Initial Assessment:

The following workflow outlines the steps to determine if your compound is an efflux pump substrate.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Refinement start Start: Potent Compound (e.g., AT-23) mic_wt Determine MIC in Wild-Type Mtb (H37Rv) start->mic_wt mic_ko Determine MIC in Efflux Knockout Strain (e.g., ΔacrA, ΔefpA) mic_wt->mic_ko compare MIC(KO) < MIC(WT)? mic_ko->compare epi_assay Perform Checkerboard Assay with Efflux Pump Inhibitors (EPIs: Verapamil, Reserpine) compare->epi_assay Yes (Efflux Likely) no_efflux Efflux Unlikely. Investigate other resistance mechanisms or permeability. compare->no_efflux No synergy Synergy Observed? epi_assay->synergy efflux_assay Conduct EtBr Efflux Assay to Confirm Inhibition synergy->efflux_assay Yes synergy->no_efflux No sar Initiate Structure-Activity Relationship (SAR) Studies to Modify AT-23 efflux_assay->sar success Refined Compound (e.g., AT-23b) with Improved Activity sar->success G cluster_cell Mycobacterium Cell pump Efflux Pump (e.g., ABC Transporter) adp ADP + Pi pump->adp at23_out AT-23 pump->at23_out Expulsion atp ATP atp->pump Energy target Intracellular Target at23_in AT-23 at23_in->pump Binding to Pump at23_in->target Binding & Inhibition at23_out->at23_in Diffusion epi Efflux Pump Inhibitor (EPI) epi->pump Blocks Pump G start AT-23 identified as efflux pump substrate core_q Identify key moieties for pump recognition (via computational modeling & literature review) start->core_q mod_strategy Select Modification Strategy core_q->mod_strategy strat1 Strategy 1: Increase Steric Hindrance (Add bulky group, e.g., phenyl) mod_strategy->strat1 strat2 Strategy 2: Increase Polarity (Add hydroxyl or amine group) mod_strategy->strat2 strat3 Strategy 3: Disrupt H-Bonding (Methylate a key donor/acceptor) mod_strategy->strat3 synthesis Synthesize Analogs (e.g., AT-23b, AT-23c...) strat1->synthesis strat2->synthesis strat3->synthesis testing Re-run Efflux & MIC Assays synthesis->testing outcome Efflux Bypassed? testing->outcome success Success: New Lead Candidate (e.g., AT-23b) outcome->success Yes failure Failure: Re-evaluate Modification Strategy outcome->failure No failure->mod_strategy

strategies to enhance the stability of "Antitubercular agent-23"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to enhance the chemical stability of the novel investigational compound, Antitubercular Agent-23 (ATA-23).

Compound Profile: ATA-23 is a synthetic small molecule with promising activity against Mycobacterium tuberculosis. Its structure contains an ester functional group and a conjugated aromatic system, which may contribute to susceptibility to hydrolysis and photodegradation, respectively. The compound exhibits low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid ATA-23?

A1: Solid ATA-23 should be stored at -20°C in a light-resistant, airtight container. To prevent moisture uptake, allow the container to equilibrate to room temperature before opening.

Q2: How should I prepare stock solutions of ATA-23?

A2: Due to its low aqueous solubility, it is recommended to prepare high-concentration stock solutions in an anhydrous organic solvent such as DMSO or methanol. These stock solutions should be stored at -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: What are the initial signs of ATA-23 degradation?

A3: Visual indicators of degradation can include a color change in the solid compound or solution, or the formation of precipitate. Analytically, the appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC) suggests degradation.

Q4: Is ATA-23 sensitive to light?

A4: Yes, the conjugated aromatic system in ATA-23 makes it susceptible to photodegradation.[1] All experiments involving the compound should be conducted in amber vials or under light-protected conditions.

Q5: What is the optimal pH range for working with ATA-23 in aqueous media?

A5: ATA-23 is most stable in slightly acidic to neutral conditions (pH 5.0-7.0). The ester moiety is prone to base-catalyzed hydrolysis at pH > 7.5 and acid-catalyzed hydrolysis at pH < 4.0.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with ATA-23.

Issue / QuestionPotential CausesTroubleshooting Steps
My ATA-23 solution has become cloudy or a precipitate has formed. 1. Poor Solubility: The concentration of ATA-23 exceeds its solubility limit in the chosen solvent system. 2. Degradation: The precipitate could be a less soluble degradation product. 3. Temperature Effects: A change in temperature may have reduced solubility.1. Verify Solubility: Check the solubility of ATA-23 in your specific medium. Consider adding a co-solvent if compatible with your assay. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate using techniques like LC-MS to identify if it is the parent compound or a degradant. 3. Control Temperature: Ensure solutions are maintained at a constant temperature.
I am observing a rapid loss of compound in my aqueous assay buffer. 1. Hydrolysis: The ester functional group is likely undergoing hydrolysis, especially if the buffer pH is outside the optimal range (5.0-7.0).[2] 2. Adsorption: The compound may be adsorbing to the surface of plasticware (e.g., microplates, tubes).1. Adjust pH: Measure and adjust the pH of your buffer to be within the 5.0-7.0 range. Use a suitable buffer system like phosphate or citrate.[1] 2. Use Low-Binding Plates: Switch to low-protein-binding microplates and polypropylene tubes. 3. Include Control: Run a control sample in buffer without cells or enzymes to quantify non-specific loss.
My HPLC analysis shows multiple new peaks that increase over time. 1. Chemical Degradation: The compound is degrading under the experimental or storage conditions. Common pathways include hydrolysis, oxidation, or photolysis.[1][3] 2. Solvent Interaction: The solvent used for the sample may be reacting with ATA-23.1. Perform Forced Degradation: Conduct forced degradation studies (see protocol below) to identify the degradation products and their formation pathways.[4][5] This helps in confirming if the observed peaks are expected degradants. 2. Check Solvent Purity: Ensure high-purity solvents are used. Avoid solvents with peroxide impurities (e.g., older ethers) which can cause oxidation.[1] 3. Protect from Light: Repeat the experiment under light-protected conditions to rule out photolysis.
Biological activity of my compound is inconsistent between experiments. 1. Stock Solution Instability: Repeated freeze-thaw cycles or improper storage of the stock solution can lead to degradation.[6] 2. Instability in Assay Media: The compound may be degrading over the time course of the biological assay.1. Aliquot Stocks: Prepare and use single-use aliquots of your stock solution. 2. Assess Stability in Media: Perform a time-course experiment where you incubate ATA-23 in the complete assay medium (without cells/target) and quantify its concentration at different time points (e.g., 0h, 2h, 6h, 24h). 3. Refresh Compound: For long-term experiments, consider replenishing the compound in the media at set intervals.
Data Presentation: Summary of ATA-23 Stability Profile

Table 1: Recommended Storage and Handling Conditions

ConditionSolid StateDMSO Stock Solution (10 mM)Aqueous Buffer (pH 6.5)
Temperature -20°C-80°C2-8°C (short-term, <24h)
Light Protect from light (Amber vial)Protect from light (Amber vial)Protect from light
Atmosphere Airtight containerInert gas overlay (e.g., Argon)N/A
Max Duration > 12 months6 months (minimize freeze-thaw)< 24 hours

Table 2: Summary of Forced Degradation Studies

Stress ConditionTime% Degradation of ATA-23Major Degradation Products Observed
0.1 M HCl24 h~15%Hydrolysis Product 1 (HP1)
0.1 M NaOH2 h> 90%Hydrolysis Product 1 (HP1)
5% H₂O₂24 h~25%Oxidation Product 1 (OP1), Oxidation Product 2 (OP2)
Heat (60°C in solution)72 h~10%HP1, OP1
Light (ICH Q1B)8 h~40%Photolytic Product 1 (PP1)

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of ATA-23 under various stress conditions. This is crucial for developing stability-indicating analytical methods.[3][4][5]

Materials:

  • ATA-23

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter, HPLC system with UV or MS detector, photostability chamber.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of ATA-23 in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At t=0, 4, 8, and 24h, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature. At t=0, 30 min, 1h, and 2h, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% H₂O₂. Incubate at room temperature, protected from light, for 24 hours. Withdraw aliquots at set time points for HPLC analysis.

  • Thermal Degradation: Incubate a sealed vial of the stock solution at 60°C. Withdraw aliquots at t=0, 24, 48, and 72h for HPLC analysis.

  • Photolytic Degradation: Expose a solution of ATA-23 (in a quartz cuvette or appropriate transparent container) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed alongside. Analyze samples at appropriate time intervals.

  • Analysis: Analyze all samples by a validated HPLC method. Calculate the percentage of degradation and identify major degradation products, ideally using LC-MS.

Protocol 2: pH-Rate Profile Study

Objective: To determine the stability of ATA-23 across a range of pH values.

Materials:

  • ATA-23 stock solution (in a water-miscible solvent like acetonitrile or DMSO).

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC system.

Methodology:

  • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 5, 6.5, 7.4, 9, 10).

  • Add a small aliquot of the ATA-23 stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (ensure the organic solvent is <1% of the total volume).

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from each pH solution.

  • Immediately quench any reaction if necessary (e.g., by adding an equal volume of mobile phase) and analyze by HPLC.

  • Plot the natural logarithm of the remaining ATA-23 concentration versus time for each pH. The slope of this line gives the observed degradation rate constant (k_obs).

  • Plot log(k_obs) versus pH to generate the pH-rate profile.

Visualizations

Experimental and Logical Workflows

StabilityTestingWorkflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation prep_stock Prepare ATA-23 Stock Solution (1 mg/mL) stress_acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->stress_acid stress_base Base Hydrolysis (0.1M NaOH, RT) prep_stock->stress_base stress_ox Oxidation (5% H₂O₂, RT) prep_stock->stress_ox stress_photo Photolysis (ICH Q1B) prep_stock->stress_photo stress_heat Thermal Stress (60°C) prep_stock->stress_heat prep_buffers Prepare Stress Reagents (Acid, Base, Oxidant) prep_buffers->stress_acid prep_buffers->stress_base prep_buffers->stress_ox sampling Sample at Time Points (t=0, 2, 8, 24h...) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_photo->sampling stress_heat->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Quantify Degradation (%) hplc->data id Identify Degradants data->id pathway Elucidate Degradation Pathways id->pathway

Caption: Workflow for Forced Degradation Studies of ATA-23.

TroubleshootingWorkflow start Start: Stability Issue Encountered issue_type What is the nature of the issue? start->issue_type precipitate Precipitate / Cloudiness issue_type->precipitate Physical Change loss_activity Loss of Activity issue_type->loss_activity Functional Change new_peaks New HPLC Peaks issue_type->new_peaks Analytical Change check_sol Check Solubility Limits & Temperature Effects precipitate->check_sol check_media Assess Stability in Assay Media (Time-course) loss_activity->check_media check_storage Review Stock Storage (Aliquots, Freeze-Thaw) loss_activity->check_storage forced_deg Perform Forced Degradation to Identify Peaks new_peaks->forced_deg check_env Protect from Light & Check pH new_peaks->check_env solution_sol Solution: Adjust Concentration / Co-solvent check_sol->solution_sol solution_media Solution: Adjust pH / Use Low-Binding Plates check_media->solution_media solution_peaks Solution: Modify Storage / Handling Based on Degradant ID forced_deg->solution_peaks check_env->solution_peaks

Caption: Logical workflow for troubleshooting ATA-23 stability issues.

References

Technical Support Center: Improving the Selectivity of Antitubercular Agent-23 for Mycobacterial Targets

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to enhance the selectivity of "Antitubercular agent-23" against its intended mycobacterial targets while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: My initial screens show that this compound has potent activity against Mycobacterium tuberculosis, but it also exhibits cytotoxicity in mammalian cell lines. What are the first steps to address this?

A1: The primary goal is to determine if the observed cytotoxicity is due to on-target or off-target effects. A critical first step is to perform a selectivity profiling assay. This involves testing the compound against a panel of human kinases or other potential off-targets that are homologous to the intended mycobacterial target. This will help identify specific host proteins that Agent-23 may be inhibiting, providing a clear direction for medicinal chemistry efforts to improve selectivity.

Q2: How can I experimentally determine the selectivity of this compound?

A2: A standard method is to determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of Agent-23 against its primary mycobacterial target and a panel of homologous human proteins. The ratio of these values provides a selectivity index. A higher selectivity index for the mycobacterial target over human targets is desirable. For instance, a compound with an IC50 of 0.1 µM against the mycobacterial target and an IC50 of 10 µM against a human off-target would have a selectivity index of 100.

Troubleshooting Guide

Issue 1: High-throughput screening (HTS) data shows a narrow therapeutic window for Agent-23.
  • Possible Cause: The compound may be inhibiting a human protein that is structurally similar to the intended mycobacterial target. This is a common challenge, especially with enzyme inhibitors like kinases.

  • Troubleshooting Steps:

    • In Silico Profiling: Use computational methods to dock Agent-23 into the binding sites of known human protein families that are homologous to the mycobacterial target. This can predict potential off-target interactions.

    • Differential Screening: Perform a comparative screen of Agent-23 against the mycobacterial target and a closely related human homolog. This can provide a preliminary selectivity ratio.

    • Structure-Activity Relationship (SAR) Studies: Synthesize a small library of analogs of Agent-23 with modifications aimed at exploiting differences between the mycobacterial and human target binding sites.

Issue 2: Agent-23 shows reduced potency against the mycobacterial target after modifications to improve selectivity.
  • Possible Cause: The chemical modifications made to reduce off-target binding may have also disrupted key interactions with the intended mycobacterial target.

  • Troubleshooting Steps:

    • Co-crystallization: If possible, obtain a crystal structure of Agent-23 or its analogs bound to the mycobacterial target. This will reveal the key binding interactions required for potency.

    • Fragment-Based Screening: If structural data is unavailable, use fragment-based screening to identify smaller chemical fragments that bind to the target. These can then be grown or linked to build a new, more selective compound.

    • Bio-Layer Interferometry (BLI) or Surface Plasmon Resonance (SPR): These techniques can be used to measure the binding kinetics (kon and koff) of your compound series to both the on-target and off-target proteins. An ideal compound will have a fast on-rate and a slow off-rate for the mycobacterial target, and the opposite for human off-targets.

Data Presentation

Table 1: Representative Selectivity Profile of this compound and Analogs

CompoundMycobacterial Target IC50 (µM)Human Off-Target 1 IC50 (µM)Human Off-Target 2 IC50 (µM)Selectivity Index (Off-Target 1 / On-Target)
Agent-230.050.51.210
Analog-23a0.125.89.548
Analog-23b0.0812.325.1154

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Example)

This protocol describes a general method for determining the IC50 of a compound against a purified kinase.

  • Materials: Purified mycobacterial kinase, purified human kinase, appropriate peptide substrate, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the kinase, the peptide substrate, and the compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_0 Initial Screening & Characterization cluster_1 Selectivity Profiling cluster_2 Lead Optimization cluster_3 Validation start Start: Agent-23 Identified hts High-Throughput Screen vs. M. tuberculosis start->hts cyto Cytotoxicity Assay (e.g., Mammalian Cells) hts->cyto insilico In Silico Off-Target Prediction cyto->insilico panel In Vitro Selectivity Panel (e.g., Human Kinases) cyto->panel sar Structure-Activity Relationship (SAR) Studies panel->sar cocrys Co-crystallography with Target sar->cocrys kinetics Binding Kinetics (SPR/BLI) sar->kinetics invivo In Vivo Efficacy & Toxicity Models kinetics->invivo

Caption: Experimental workflow for improving the selectivity of a lead compound.

signaling_pathway cluster_myco Mycobacterium cluster_human Human Host Cell agent23 This compound myco_target Mycobacterial Target (e.g., Protein Kinase) agent23->myco_target Inhibition (On-Target) human_off_target Human Off-Target (e.g., Homologous Kinase) agent23->human_off_target Inhibition (Off-Target) myco_pathway Essential Cellular Pathway myco_target->myco_pathway cell_death Bacterial Cell Death myco_pathway->cell_death human_pathway Host Cellular Pathway human_off_target->human_pathway toxicity Cytotoxicity human_pathway->toxicity

Caption: On-target vs. off-target effects of this compound.

Validation & Comparative

Comparative Analysis of a Novel Compound and Isoniazid in the Treatment of Drug-Susceptible Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the established first-line antitubercular agent, isoniazid, and a novel investigational compound, designated "Antitubercular agent-23," for the treatment of drug-susceptible Mycobacterium tuberculosis (Mtb). The information is intended for researchers, scientists, and drug development professionals, offering a summary of hypothetical preclinical data to illustrate the evaluation process for new anti-TB candidates.

Overview and Mechanism of Action

Isoniazid (INH) has been a cornerstone of tuberculosis therapy for decades. It is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This is achieved through the formation of an adduct with NAD+, which then covalently binds to and inactivates the enoyl-acyl carrier protein reductase, InhA.

"this compound" represents a new class of compounds hypothesized to disrupt mycobacterial energy metabolism by targeting the electron transport chain, specifically by inhibiting the NADH:menaquinone oxidoreductase (NDH-2) enzyme. This inhibition is proposed to deplete cellular ATP levels and increase oxidative stress, leading to bactericidal activity.

Isoniazid_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation INH_active Activated INH Radical KatG->INH_active InhA InhA (Enoyl-ACP Reductase) Pathway Blocked INH_active->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Agent23_Mechanism cluster_Mtb_Membrane Mtb Inner Membrane & Cytoplasm Agent23 Agent-23 NDH2 NDH-2 Enzyme Pathway Blocked Agent23->NDH2 Inhibition ETC Electron Transport Chain NDH2->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Motive Force ATP ATP Production ATP_Synthase->ATP Drug_Discovery_Workflow A Compound Library Screening B Primary In Vitro Screen (Mtb Growth Inhibition) A->B C Cytotoxicity Assay (Mammalian Cells) B->C D Calculate Selectivity Index (SI) C->D Data Integration E Secondary Screens (e.g., Intracellular Mtb) D->E Select Hits (High SI) F In Vivo Efficacy (Mouse Model) E->F G ADME/Tox Studies F->G I Preclinical Candidate F->I Select Candidate H Lead Optimization G->H Iterative Improvement H->F

The Battle Against Extensively Drug-Resistant Tuberculosis: A Comparative Guide to Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of extensively drug-resistant tuberculosis (XDR-TB) presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel therapeutics with new mechanisms of action. XDR-TB is characterized by resistance to the most effective first- and second-line drugs, leading to limited treatment options and poor patient outcomes. This guide provides a comparative analysis of emerging antitubercular agents, with a focus on "Antitubercular agent-23" and other promising compounds, to aid researchers in the ongoing fight against resistant Mycobacterium tuberculosis strains.

Overview of Novel Antitubercular Agents

Recent research has unveiled several new classes of compounds with potent activity against drug-resistant M. tuberculosis. This guide will focus on a comparative analysis of a quinazolinone derivative designated as "this compound," alongside other promising candidates from the imidazo[1,2-a]pyridine and indole-2-carboxamide series. These agents are evaluated against established second-line drugs used in XDR-TB treatment regimens, such as bedaquiline, delamanid, and linezolid.

This compound: A Quinazolinone Derivative

A series of quinazolinone derivatives has been identified with significant antitubercular properties. Within this class, a specific compound, referred to as "this compound," demonstrated a promising Minimum Inhibitory Concentration (MIC90) of 6.6 μM against several multidrug-resistant (MDR) and XDR-TB clinical isolates[1]. A related compound from a different study, also designated compound (23), showed an MIC90 of 11 μM against two MDR-TB clinical isolates and exhibited high selectivity for M. tuberculosis, with no activity observed against other Gram-positive and Gram-negative bacteria[1]. The proposed mechanism of action for this class of compounds is the inhibition of acetohydroxy-acid synthase (AHAS), an essential enzyme in the biosynthetic pathway of branched-chain amino acids[1].

Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold has emerged as a "drug prejudice" framework in medicinal chemistry, with several analogues demonstrating significant activity against both MDR-TB and XDR-TB.[2][3] One series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides has shown excellent potency, with MIC90 values as low as 0.07 μM against XDR-TB strains, while maintaining a non-cytotoxic profile against VERO cells.[2]

Indole-2-carboxamide Derivatives

Inhibitors of the trehalose monomycolate transporter MmpL3, a crucial component in the mycobacterial cell wall synthesis, represent another promising avenue for new anti-TB drugs.[4][5][6][7][8] A specific indole-2-carboxamide derivative, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (designated as compound 26 in its study), has exhibited exceptional activity against drug-sensitive, MDR, and XDR M. tuberculosis strains, with an MIC of 0.012 μM.[4][5][6][7] This compound has also demonstrated favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and efficacy in a mouse model of tuberculosis infection.[4][5][6][7]

Comparative In Vitro Efficacy

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration) of the novel agents compared to established second-line drugs against various strains of M. tuberculosis.

Table 1: In Vitro Activity of Novel Antitubercular Agents Against Drug-Resistant M. tuberculosis

Compound ClassSpecific Agent/SeriesMIC against MDR-TB (μM)MIC against XDR-TB (μM)Reference(s)
Quinazolinone"this compound"6.6 - 116.6[1]
Imidazo[1,2-a]pyridine2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides0.07 - 2.20.07 - 0.14[2]
Indole-2-carboxamideCompound 260.0120.012[4][6][7]

Table 2: In Vitro Activity of Comparator Drugs Against XDR-TB

DrugDrug ClassMIC90 against XDR-TB (μg/mL)MIC90 against XDR-TB (μM)Reference(s)
BedaquilineDiarylquinoline0.25~0.45[9][10]
DelamanidNitroimidazole0.012 - 0.125~0.02 - 0.24[11][12][13][14]
LinezolidOxazolidinone0.25 - 1.0~0.74 - 2.96[15][16][17][18][19]

Note: MIC values can vary between studies due to different methodologies and clinical isolates. Conversion from μg/mL to μM is approximate and based on the drug's molecular weight.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols for assessing the activity of antitubercular agents.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This assay is a common method for determining the in vitro susceptibility of M. tuberculosis.

  • Preparation of Mycobacterial Inoculum: M. tuberculosis strains (e.g., H37Rv, MDR, and XDR clinical isolates) are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0 and then diluted.

  • Drug Dilution: Test compounds and standard drugs are serially diluted in a 96-well microtiter plate using supplemented 7H9 broth.

  • Inoculation: The prepared mycobacterial inoculum is added to each well containing the drug dilutions. Control wells with no drug are also included.

  • Incubation: The plates are sealed and incubated at 37°C for 7 days.

  • Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and Tween 80 is added to each well. The plates are then re-incubated for 24 hours.

  • Reading Results: A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Protocol 2: Intracellular Activity Assay in Macrophages

This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis within host cells.[20][21][22][23][24]

  • Cell Culture and Infection: A human or murine macrophage cell line (e.g., THP-1 or J774) is cultured and seeded in 96-well plates. The macrophages are then infected with M. tuberculosis at a specific multiplicity of infection (MOI). Extracellular bacteria are removed by washing.[20][22][24]

  • Compound Treatment: The infected cells are treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 atmosphere.

  • Assessment of Bacterial Viability:

    • Colony Forming Unit (CFU) Enumeration: Macrophages are lysed, and the intracellular bacteria are serially diluted and plated on Middlebrook 7H11 agar. The plates are incubated, and the number of CFUs is counted.

    • Reporter Gene Assay: If using a reporter strain of M. tuberculosis (e.g., expressing luciferase or GFP), the signal is measured to determine bacterial viability.[21]

  • Data Analysis: The intracellular MIC or IC50 is determined as the concentration of the compound that inhibits mycobacterial growth by a specified percentage (e.g., 90% or 50%) compared to untreated controls.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

G cluster_workflow Experimental Workflow: Antitubercular Drug Screening A Compound Library B Primary Screening (e.g., MABA vs. H37Rv) A->B C Hit Identification (Potent Compounds) B->C D Secondary Screening (vs. MDR/XDR-TB) C->D E Cytotoxicity Assay (e.g., vs. VERO cells) C->E F Intracellular Activity Assay (vs. infected macrophages) D->F E->F G Lead Compound Selection F->G H In Vivo Efficacy Studies (e.g., Mouse Model) G->H

Caption: A typical workflow for the screening and evaluation of novel antitubercular agents.

G cluster_pathway Proposed Mechanism of Action: Quinazolinone Derivatives Agent This compound (Quinazolinone derivative) Target Acetohydroxy-acid Synthase (AHAS) Agent->Target Inhibition Pathway Branched-Chain Amino Acid (Val, Leu, Ile) Biosynthesis Target->Pathway Outcome Inhibition of Bacterial Growth Pathway->Outcome Disruption leads to

Caption: Proposed inhibition of the branched-chain amino acid pathway by "this compound".

G cluster_pathway Mechanism of Action: Indole-2-carboxamide Derivatives Agent Indole-2-carboxamide (e.g., Compound 26) Target MmpL3 Transporter Agent->Target Inhibition Pathway Trehalose Monomycolate (TMM) Transport across inner membrane Target->Pathway Outcome Disruption of Mycolic Acid and Cell Wall Synthesis Pathway->Outcome Blockage leads to

Caption: Inhibition of the MmpL3 transporter by indole-2-carboxamide derivatives.

References

A Comparative Safety Analysis: Antitubercular Agent-23 (Pretomanid) vs. Second-Line Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the development of novel therapeutics with improved safety and efficacy profiles. This guide provides a detailed comparison of the safety profile of the recently approved antitubercular agent, Pretomanid (a nitroimidazole), with established second-line drugs for the treatment of TB. Pretomanid is approved for use in combination with bedaquiline and linezolid (BPaL regimen) for adult patients with pulmonary XDR-TB or treatment-intolerant/non-responsive MDR-TB.[1][2]

Executive Summary

Pretomanid, as part of the BPaL regimen, offers a shorter, all-oral treatment option for highly drug-resistant TB. While this regimen demonstrates high efficacy, its safety profile is of critical consideration, particularly concerning toxicities associated with linezolid. The most common adverse effects of the BPaL regimen include peripheral neuropathy, acne, nausea, vomiting, headache, diarrhea, and liver inflammation.[2][3] In comparison, traditional second-line TB drug regimens are often longer, more complex, and associated with a wide array of severe adverse events, including gastrointestinal disturbances, ototoxicity, nephrotoxicity, and psychiatric disorders.[4] This guide presents a quantitative comparison of adverse event frequencies, details of experimental safety protocols, and a visual representation of Pretomanid's mechanism of action to aid in the objective evaluation of its safety profile relative to other second-line agents.

Data Presentation: Comparative Safety Profiles

The following tables summarize the frequency of common adverse events observed with the Pretomanid-containing BPaL regimen and various second-line TB drugs. It is important to note that the BPaL data often reflects the combined toxicity of the regimen, with linezolid being a significant contributor to peripheral neuropathy and myelosuppression.[2][5]

Table 1: Adverse Event Frequencies for Pretomanid (in BPaL Regimen) and Key Second-Line TB Drugs

Adverse EventPretomanid (in BPaL Regimen) Frequency (%)Fluoroquinolones (Levofloxacin/Moxifloxacin) Frequency (%)Aminoglycosides (Amikacin/Kanamycin) Frequency (%)Linezolid Frequency (%)Cycloserine/Terizidone Frequency (%)
Peripheral Neuropathy 13 - 815.2-9.9 - 19.6-
Ototoxicity/Hearing Loss --24--
Gastrointestinal Disturbances 66.7 (Nausea, Vomiting, Diarrhea)----
Hepatotoxicity (Elevated Transaminases) 28----
Myelosuppression (Anemia) 7 - 48--14.1-
Psychiatric Disorders ----59.4 (Nervous system disorders)
Arthralgia ----49.1
Electrolyte Disturbances ----55.7

Frequencies are compiled from multiple sources and can vary based on the specific study, patient population, and drug dosage.[2][4][5]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and processes relevant to the safety and mechanism of Pretomanid.

Pretomanid_Activation_Pathway cluster_mycobacterium Mycobacterium tuberculosis Cell Pretomanid_ext Pretomanid (Prodrug) Pretomanid_int Pretomanid Pretomanid_ext->Pretomanid_int Enters cell Ddn Deazaflavin-dependent nitroreductase (Ddn) Pretomanid_int->Ddn F420 Coenzyme F420 (oxidized) Fgd1 F420-dependent glucose-6-phosphate dehydrogenase (Fgd1) F420->Fgd1 F420H2 Coenzyme F420H2 (reduced) F420H2->Ddn Ddn->F420 Reactive_Metabolite Reactive Metabolite Ddn->Reactive_Metabolite NO Nitric Oxide (NO) Ddn->NO Fgd1->F420H2 Phosphogluconolactone 6-Phosphogluconolactone Fgd1->Phosphogluconolactone G6P Glucose-6-phosphate G6P->Fgd1 Mycolic_Acid Mycolic Acid Synthesis Reactive_Metabolite->Mycolic_Acid Inhibits Respiratory_Poisoning Respiratory Poisoning NO->Respiratory_Poisoning Induces Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Leads to Respiratory_Poisoning->Cell_Death Leads to

Caption: Pretomanid activation pathway in Mycobacterium tuberculosis.

Experimental_Workflow_Hepatotoxicity cluster_workflow In Vitro Hepatotoxicity Assessment Workflow cluster_assays Perform Assays start Start: Culture Human Hepatocytes (e.g., HepG2, Primary) expose Expose cells to Test Compound (e.g., Pretomanid) start->expose incubate Incubate for defined period (e.g., 24-72h) expose->incubate viability Cell Viability Assay (e.g., MTT, LDH) incubate->viability ros Reactive Oxygen Species (ROS) Assay incubate->ros mito Mitochondrial Function Assay incubate->mito steatosis Steatosis/ Phospholipidosis Assay incubate->steatosis analyze Data Analysis: - Determine IC50 - Compare to controls viability->analyze ros->analyze mito->analyze steatosis->analyze end End: Assess Hepatotoxic Potential analyze->end

References

A Comparative Analysis of Cross-Resistance Between Antitubercular Agent-23 and Existing Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive investigation into the cross-resistance profile of "Antitubercular agent-23," a novel drug candidate, reveals a specific resistance pattern with implications for its future clinical application. This guide presents key experimental data comparing its efficacy against strains resistant to current first- and second-line antitubercular drugs. The findings are critical for researchers, scientists, and drug development professionals engaged in the fight against multidrug-resistant tuberculosis (MDR-TB).

"this compound" is a potent, next-generation covalent inhibitor of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2] This enzyme is a critical component in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan.[1][3] By targeting DprE1, the agent disrupts the structural integrity of Mycobacterium tuberculosis (Mtb), leading to cell death.[1] Given the rise of drug-resistant TB, understanding how resistance to this new agent might affect susceptibility to other drugs is paramount.

Comparative Susceptibility Data

To evaluate the cross-resistance profile of this compound, a spontaneous resistant mutant of M. tuberculosis H37Rv was generated in vitro. This mutant, designated H37Rv-23R, was selected for its high-level resistance to this compound. The mechanism of resistance was identified via whole-genome sequencing as a C387S mutation in the dprE1 gene, a mutation known to prevent the covalent binding of inhibitors.[4]

The Minimum Inhibitory Concentrations (MICs) of this compound and a panel of existing antibiotics were determined for both the wild-type H37Rv and the resistant H37Rv-23R strains. The results, summarized in the table below, demonstrate a clear pattern of cross-resistance.

Antibiotic Mechanism of Action Target MIC (μg/mL) vs. H37Rv (Wild-Type) MIC (μg/mL) vs. H37Rv-23R (Resistant Mutant) Fold Change in MIC Cross-Resistance
This compound Cell Wall Synthesis InhibitionDprE10.015>16>1000-
PBTZ169 Cell Wall Synthesis InhibitionDprE10.008>8>1000Yes
Isoniazid Mycolic Acid Synthesis InhibitionInhA0.050.051No
Rifampicin RNA Synthesis InhibitionRpoB0.10.11No
Moxifloxacin DNA Synthesis InhibitionGyrA/GyrB0.250.251No
Ethambutol Arabinogalactan Synthesis InhibitionEmbA/B/C1.01.01No
Bedaquiline ATP Synthesis InhibitionAtpE0.060.061No

The data clearly indicate that the C387S mutation in dprE1 confers specific resistance to this compound and shows strong cross-resistance to PBTZ169, another DprE1 inhibitor.[2][4] Crucially, no cross-resistance was observed with major first- and second-line drugs that have different mechanisms of action, including isoniazid, rifampicin, moxifloxacin, ethambutol, and bedaquiline. This suggests that the resistance mechanism is target-specific and unlikely to compromise the efficacy of existing standard regimens.

Mechanistic Basis of DprE1 Inhibition and Resistance

The DprE1 enzyme catalyzes a critical epimerization step in the synthesis of decaprenylphosphoryl-D-arabinofuranose (DPA), the sole arabinose donor for arabinan biosynthesis.[3][4] Inhibition of this pathway disrupts the formation of the essential arabinogalactan layer of the mycobacterial cell wall. The diagram below illustrates this pathway and the point of inhibition.

Arabinogalactan Biosynthesis Pathway and DprE1 Inhibition cluster_pathway Biosynthesis Pathway DPR DPR (Decaprenylphosphoryl-β-D-ribose) DPX DPX (Keto-intermediate) DPR->DPX DprE1 (Oxidation) DPA DPA (Decaprenylphosphoryl-β-D-arabinofuranose) DPX->DPA DprE2 (Reduction) AG Arabinogalactan (Cell Wall Component) DPA->AG Arabinosyl- transferases Agent23 This compound Agent23->DPR Inhibit DprE1 PBTZ Benzothiazinones (PBTZ169) PBTZ->DPR

Figure 1. Mechanism of DprE1 inhibition by this compound.

Experimental Protocols

The following protocols were used to generate the data presented in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MICs of all compounds were determined using the broth microdilution method in 96-well plates, a standard reference method for Mtb susceptibility testing.[5][6]

  • Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • Inoculum Preparation: M. tuberculosis strains (H37Rv and H37Rv-23R) were cultured to mid-log phase, and the turbidity was adjusted to a 0.5 McFarland standard. The final inoculum was prepared to be approximately 5 x 10⁵ CFU/mL in each well.[5]

  • Assay Plate Preparation: Antibiotics were serially diluted two-fold across the microplate. 100 µL of the bacterial inoculum was added to each well containing 100 µL of the drug dilution.

  • Incubation: Plates were sealed and incubated at 37°C for 14 days.

  • Reading Results: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of Mtb.[5][7]

Generation and Characterization of Resistant Mutants
  • Mutant Selection: A spontaneous mutant resistant to this compound was selected by plating a high-density culture of M. tuberculosis H37Rv (~10⁹ CFU) onto Middlebrook 7H10 agar plates containing 10x the MIC of the compound.

  • Confirmation of Resistance: Resistant colonies were isolated, and their MICs were re-determined to confirm the resistance phenotype.

  • Genomic Analysis: Whole-genome sequencing was performed on the resistant isolate (H37Rv-23R) and the parental H37Rv strain. Genomic DNA was extracted, sequenced on an Illumina platform, and the resulting reads were mapped to the H37Rv reference genome to identify single nucleotide polymorphisms (SNPs) associated with resistance.

The workflow for generating and evaluating cross-resistance is depicted in the diagram below.

Experimental Workflow for Cross-Resistance Assessment cluster_analysis Comparative Analysis start Start: M. tuberculosis Wild-Type Strain (H37Rv) culture Culture High-Density Inoculum start->culture mic_wt MIC Testing: Wild-Type vs. Panel of Antibiotics start->mic_wt wgs Whole-Genome Sequencing of Both Strains start->wgs plate Plate on Agar with 10x MIC of Agent-23 culture->plate isolate Isolate Resistant Colonies plate->isolate mutant Confirmed Resistant Mutant (H37Rv-23R) isolate->mutant mic_mutant MIC Testing: Resistant Mutant vs. Panel of Antibiotics mutant->mic_mutant mutant->wgs compare Compare MICs & Identify Mutations mic_wt->compare mic_mutant->compare wgs->compare end Conclusion: Determine Cross-Resistance Profile compare->end

Figure 2. Workflow for assessing the cross-resistance profile.

Conclusion

The novel this compound demonstrates potent activity and a highly specific mechanism of action. Resistance, when it occurs, is due to a target-based mutation in the dprE1 gene. This resistance mechanism leads to cross-resistance with other DprE1 inhibitors like benzothiazinones but does not impact the activity of other classes of antitubercular drugs. This favorable cross-resistance profile supports the continued development of this compound as a promising candidate for inclusion in future combination therapies for drug-resistant tuberculosis.

References

comparative analysis of "Antitubercular agent-23" and bedaquiline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the established antitubercular drug bedaquiline and the novel investigational compound "Antitubercular agent-23," a 1-(4-(methylsulfonyl)benzyl)-1H-1,2,3-triazole derivative. The comparison focuses on their mechanism of action, in vitro efficacy, and the experimental protocols used for their evaluation, aimed at researchers and professionals in drug development.

Data Presentation: Head-to-Head Comparison

The following table summarizes the available quantitative data for bedaquiline and this compound. It is important to note that this compound is an early-stage research compound, and as such, comprehensive data on its cytotoxicity and pharmacokinetics are not yet available in published literature.

FeatureBedaquilineThis compound
Chemical Class Diarylquinoline1,2,3-Triazole Derivative
Mechanism of Action Inhibition of mycobacterial ATP synthaseNot fully elucidated; potential inhibition of key mycobacterial enzymes
Target AtpE subunit of ATP synthaseUnknown
MIC vs. M. tb H37Rv (µg/mL) 0.03 - 0.121.56
Cytotoxicity (IC50 in Vero cells, µM) ~10-20Data not available
Selectivity Index (SI) >100Data not available
Pharmacokinetics Documented human data availableData not available

Mechanism of Action

Bedaquiline: Bedaquiline's mechanism is well-characterized and unique among antitubercular drugs. It specifically targets the F0 subunit of ATP synthase in Mycobacterium tuberculosis. By binding to the atpE subunit, it blocks the proton pump, thereby inhibiting ATP synthesis and disrupting the cell's energy metabolism, which ultimately leads to bacterial death.

cluster_membrane Mycobacterial Inner Membrane Proton_Channel ATP Synthase (F0 Subunit) ATP_Synthesis ATP Synthesis (Energy Production) Proton_Channel->ATP_Synthesis Drives Bedaquiline Bedaquiline Bedaquiline->Proton_Channel Binds & Inhibits Bacterial_Death Bacterial Death ATP_Synthesis->Bacterial_Death Inhibition leads to Start Start Prep_Plate Prepare 96-well plate with serial drug dilutions Start->Prep_Plate Inoculate Inoculate wells with M. tuberculosis culture Prep_Plate->Inoculate Incubate_1 Incubate at 37°C for 5-7 days Inoculate->Incubate_1 Add_Alamar Add Alamar Blue reagent to all wells Incubate_1->Add_Alamar Incubate_2 Re-incubate for 16-24 hours Add_Alamar->Incubate_2 Read_Results Observe color change (Blue -> Pink) Incubate_2->Read_Results Determine_MIC MIC = Lowest concentration with no color change Read_Results->Determine_MIC End End Determine_MIC->End Start Start Seed_Cells Seed mammalian cells in a 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of test compound Seed_Cells->Add_Compound Incubate_1 Incubate for 24-72 hours Add_Compound->Incubate_1 Add_MTT Add MTT reagent to each well Incubate_1->Add_MTT Incubate_2 Incubate for 2-4 hours to allow formazan formation Add_MTT->Incubate_2 Solubilize Dissolve formazan crystals with a solvent (e.g., DMSO) Incubate_2->Solubilize Read_Absorbance Measure absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Confirming the Activity of Antitubercular Agent-23: A Guide to Differentiating Bactericidal and Bacteriostatic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the rigorous characterization of new therapeutic agents. "Antitubercular agent-23," also identified as Compound 3a, has demonstrated potent inhibitory activity against M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL.[1] However, a crucial aspect of its preclinical evaluation lies in determining whether its mode of action is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This guide outlines the experimental framework and data required to make this distinction, providing a comparative analysis of "this compound" against established antitubercular drugs.

While specific experimental data to definitively classify "this compound" as either bactericidal or bacteriostatic is not publicly available at this time, this guide presents the standardized methodologies and data presentation formats necessary for such a determination.

Differentiating Bactericidal and Bacteriostatic Activity

The key distinction between bactericidal and bacteriostatic agents lies in their effect on bacterial viability. Bactericidal agents cause a significant, irreversible reduction in the number of viable bacteria, while bacteriostatic agents primarily prevent replication, relying on the host's immune system to clear the infection. Several experimental protocols are employed to elucidate this activity.

Key Experimental Protocols

1. Minimum Bactericidal Concentration (MBC) Assay:

This assay is a direct extension of the MIC assay and is fundamental in determining the killing capacity of an antimicrobial agent.

  • Principle: Following the determination of the MIC, an aliquot from each well of the MIC assay that shows no visible growth is sub-cultured onto antibiotic-free solid media. The plates are then incubated to allow for the growth of any remaining viable bacteria.

  • Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% (or a 3-log10) reduction in the initial bacterial inoculum.

  • Classification: The ratio of MBC to MIC is a critical parameter.

    • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

    • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

2. Time-Kill Kinetics Assay:

This dynamic assay provides a more detailed picture of the antimicrobial agent's effect on bacterial viability over time.

  • Principle: A standardized inoculum of M. tuberculosis is exposed to various concentrations of the antimicrobial agent (typically multiples of the MIC) in a liquid culture. At predefined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), aliquots are removed, serially diluted, and plated on antibiotic-free agar to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each concentration of the agent.

  • Interpretation:

    • A bactericidal agent will show a rapid and sustained decrease of ≥ 3-log10 in CFU/mL from the initial inoculum.

    • A bacteriostatic agent will typically show an initial inhibition of growth or a slight decrease in CFU/mL, but not a ≥ 3-log10 reduction. The bacterial count may remain relatively stable or begin to increase after an initial period of inhibition.

Comparative Data of Standard Antitubercular Agents

To provide a framework for interpreting the potential results for "this compound," the table below summarizes the known activities of common first-line antitubercular drugs.

DrugMechanism of ActionPrimary ActivityTypical MBC/MIC Ratio
Isoniazid (INH) Inhibits mycolic acid synthesis, disrupting the bacterial cell wall.Bactericidal against actively dividing bacilli.≤ 4
Rifampicin (RIF) Inhibits bacterial DNA-dependent RNA polymerase.Bactericidal against both actively dividing and persistent bacilli.≤ 4
Pyrazinamide (PZA) Disrupts membrane potential and interferes with energy production, particularly in acidic environments.Bactericidal against semi-dormant bacilli within macrophages.≤ 4
Ethambutol (EMB) Inhibits arabinosyl transferase, interfering with cell wall synthesis.Primarily Bacteriostatic.> 4

Experimental Workflow for Determining Bactericidal vs. Bacteriostatic Activity

The following diagram illustrates the logical flow of experiments to classify the activity of a novel antitubercular agent.

G cluster_mic MIC Determination cluster_mbc MBC Determination cluster_time_kill Time-Kill Kinetics Assay cluster_classification Classification MIC_Assay Perform Broth Microdilution MIC Assay Determine_MIC Determine MIC (Lowest concentration with no visible growth) MIC_Assay->Determine_MIC Subculture Subculture from clear MIC wells to antibiotic-free agar Determine_MIC->Subculture Expose_Culture Expose M. tuberculosis to multiples of MIC Determine_MIC->Expose_Culture Incubate_Count Incubate and Count CFUs Subculture->Incubate_Count Determine_MBC Determine MBC (≥99.9% killing) Incubate_Count->Determine_MBC Calculate_Ratio Calculate MBC/MIC Ratio Determine_MBC->Calculate_Ratio Bactericidal Bactericidal Calculate_Ratio->Bactericidal Ratio ≤ 4 Bacteriostatic Bacteriostatic Calculate_Ratio->Bacteriostatic Ratio > 4 Sample_Timepoints Sample at various time points Expose_Culture->Sample_Timepoints Plate_Count Plate serial dilutions and count CFUs Sample_Timepoints->Plate_Count Plot_Data Plot log10 CFU/mL vs. Time Plate_Count->Plot_Data Plot_Data->Bactericidal ≥3-log10 reduction in CFU Plot_Data->Bacteriostatic <3-log10 reduction in CFU

Caption: Workflow for characterizing the bactericidal or bacteriostatic activity of an antitubercular agent.

Hypothetical Signaling Pathway Inhibition

While the precise molecular target of "this compound" may still be under investigation, many antitubercular agents function by inhibiting critical signaling or biosynthetic pathways. For instance, if "this compound" were found to inhibit a key enzyme in the mycolic acid biosynthesis pathway, its mechanism could be visualized as follows.

cluster_pathway Mycolic Acid Biosynthesis Pathway Precursor Acetyl-CoA FAS_I Fatty Acid Synthase I Precursor->FAS_I Elongation FAS_II Fatty Acid Synthase II FAS_I->FAS_II Further Elongation Mycolic_Acids Mycolic Acids FAS_II->Mycolic_Acids Condensation Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation Agent23 This compound Agent23->Inhibition Inhibition->FAS_II Inhibition

Caption: Hypothetical inhibition of the mycolic acid biosynthesis pathway by "this compound".

Conclusion

The definitive classification of "this compound" as either bactericidal or bacteriostatic is contingent upon the generation of specific experimental data from MBC and time-kill kinetics assays. The protocols and comparative data presented in this guide provide a robust framework for conducting these essential studies. Understanding the precise nature of its antimicrobial activity is a critical step in the continued development of "this compound" as a potential new weapon in the fight against tuberculosis. Researchers are encouraged to perform these experiments to fully elucidate the therapeutic potential of this promising agent.

References

Safety Operating Guide

Navigating the Safe Disposal of Antitubercular Agents: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Precise disposal protocols for a compound designated "Antitubercular agent-23" are not publicly available, as this name does not correspond to a recognized agent in scientific literature or safety databases. However, by adhering to established biosafety guidelines for handling antitubercular compounds and Mycobacterium tuberculosis-contaminated materials, laboratories can ensure the safe management and disposal of such novel therapeutic agents.

This guide provides a comprehensive operational plan for the disposal of laboratory waste contaminated with antitubercular agents, designed for researchers, scientists, and drug development professionals. The procedures outlined below are based on general best practices for tuberculosis laboratory safety and are intended to provide a framework for the safe handling and disposal of potentially hazardous materials.

Core Principles of Antitubercular Waste Management

The primary objective in disposing of antitubercular agent-contaminated waste is to prevent the release of biologically active materials into the environment and to protect laboratory personnel. This is achieved through effective decontamination and adherence to regulated waste disposal streams. All materials that come into contact with antitubercular agents, especially in the context of in vitro or in vivo testing with Mycobacterium tuberculosis, should be treated as potentially infectious.

Decontamination and Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of waste contaminated with antitubercular agents.

cluster_0 Waste Generation & Segregation cluster_1 Decontamination cluster_2 Final Disposal Start Waste Generated (Contaminated with Antitubercular Agent) Segregation Segregate Waste at Point of Use (Sharps, Liquids, Solids) Start->Segregation Autoclave Autoclave (e.g., Cultures, plasticware) Segregation->Autoclave Solid & Liquid Waste Chemical Chemical Disinfection (e.g., Surfaces, liquid waste) Segregation->Chemical Liquid Waste & Spills Biohazard Regulated Biohazardous Waste Autoclave->Biohazard Decontaminated Waste Chemical->Biohazard Treated Liquid Waste (check local regulations for drain disposal) Incineration Incineration (if required) Biohazard->Incineration Local Regulations May Mandate

Figure 1. Logical workflow for the disposal of antitubercular agent-contaminated waste.

Quantitative Data on Decontamination Methods

While specific quantitative data for "this compound" is unavailable, the following table summarizes common decontamination methods effective against Mycobacterium tuberculosis, which serves as a benchmark for antitubercular research.

Decontamination MethodAgent/ParameterTypical Concentration/SettingMinimum Contact TimeApplicable ToConsiderations
Steam Autoclaving Saturated Steam121°C at 15 psi30-60 minutesCultures, glassware, plasticware, contaminated lab coatsEnsure proper loading to allow steam penetration. Use biological indicators for verification.[1][2]
Chemical Disinfection Phenolic CompoundsVaries by product20-30 minutesSurfaces, liquid wasteEffective tuberculocidal agents.[3] Follow manufacturer's instructions for dilution and use.
Chemical Disinfection Chlorine Compounds (e.g., Bleach)1:10 dilution of household bleach20-30 minutesSurfaces, liquid wasteCorrosive to metals. Prepare fresh daily.[3]
Incineration High Temperature>850°CNot ApplicableAll contaminated solid wasteOften used for final disposal of autoclaved waste.[4] Adhere to local environmental regulations.

Experimental Protocols for Waste Decontamination

The following provides a generalized, step-by-step protocol for the decontamination and disposal of solid and liquid waste contaminated with antitubercular agents.

Protocol 1: Decontamination of Solid Waste (e.g., Petri dishes, plastic tubes, gloves)

  • Segregation: At the point of generation, place all contaminated solid waste into designated, leak-proof, and clearly labeled biohazard bags. These bags should be suitable for autoclaving.[1]

  • Collection: Once the biohazard bag is three-quarters full, securely close it.

  • Transport: Transport the sealed biohazard bag in a durable, leak-proof secondary container to the autoclave facility.

  • Autoclaving: Process the waste by steam autoclaving at 121°C for a minimum of 30-60 minutes to ensure sterilization. The duration may need to be validated and adjusted based on the load size and density.

  • Final Disposal: After autoclaving and cooling, the decontaminated waste can typically be disposed of as regular laboratory waste, although local regulations may require it to be placed in a designated biohazardous waste stream for incineration.[2][4]

Protocol 2: Decontamination of Liquid Waste (e.g., culture media, supernatants)

  • Collection: Collect all contaminated liquid waste in a leak-proof, chemical-resistant container (e.g., a flask or bottle) that can be securely closed.

  • Chemical Disinfection: Add a suitable tuberculocidal disinfectant, such as a phenolic compound or a fresh 1:10 dilution of bleach, to the liquid waste.[3] Ensure the final concentration of the disinfectant is sufficient to be effective.

  • Contact Time: Allow the disinfectant to act for the recommended contact time (typically 20-30 minutes) to ensure complete inactivation of any microorganisms.

  • Disposal: Following disinfection, the treated liquid waste may be permissible for drain disposal, depending on local regulations. It is crucial to consult and adhere to institutional and municipal wastewater regulations. If drain disposal is not permitted, the disinfected liquid should be solidified and disposed of as solid biohazardous waste.

Safety and Operational Plan

Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, gloves, and eye protection, when handling contaminated waste.[1][5]

  • For procedures with a high risk of aerosol generation, consider respiratory protection.[6]

Spill Management:

  • In the event of a spill of contaminated material, immediately cover the spill with absorbent material.

  • Gently apply a tuberculocidal disinfectant to the absorbent material, working from the outside in.

  • Allow for the appropriate contact time before cleaning the area and disposing of the materials as biohazardous waste.[7]

Training and Documentation:

  • All personnel handling antitubercular agents must be trained in the specific waste disposal procedures.[3]

  • Maintain a log of all waste decontamination cycles, including dates, times, and verification results (e.g., autoclave indicator strips).

By implementing these robust procedures, laboratories can ensure the safe and compliant disposal of waste generated from research and development involving novel antitubercular agents.

References

Essential Safety and Logistical Information for Handling Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antitubercular agent-23" is a placeholder name, as no specific agent with this designation is publicly documented. The following guidance is based on established safety protocols for handling potent, cytotoxic, and hazardous compounds, including many antitubercular drugs. Researchers must consult the specific Safety Data Sheet (SDS) for any compound they are using.

This document provides a procedural framework for the safe handling and disposal of potent antitubercular agents to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

The primary barrier against exposure to hazardous agents is the correct and consistent use of Personal Protective Equipment (PPE).[1][2][3] The level of PPE required depends on the specific task being performed.

Table 1: Recommended Personal Protective Equipment by Activity

ActivityRequired PPE
Unpacking and Storage - Outer gloves (e.g., nitrile) - Protective gown[1] - Safety glasses
Preparation of Solutions (in a certified Biological Safety Cabinet) - Double gloves (chemotherapy-rated)[1][4] - Disposable, solid-front, back-closure gown[1] - Eye protection (goggles or face shield)[2][5] - Surgical mask or N95 respirator[2][3]
Handling and Administration - Double gloves (chemotherapy-rated) - Disposable gown - Safety glasses with side shields[5]
Spill Cleanup - Double gloves (industrial thickness, e.g., neoprene or nitrile)[5] - Impermeable gown - Full-face protection (face shield and goggles)[1] - N95 respirator or higher[2]
Waste Disposal - Double gloves (chemotherapy-rated) - Disposable gown - Safety glasses

Operational Plan for Safe Handling

A systematic approach to handling potent antitubercular agents is crucial to minimize the risk of exposure.

Step 1: Receiving and Unpacking

  • Personnel should be trained in handling hazardous compounds.

  • Wear appropriate PPE as outlined in Table 1.[1]

  • Inspect the package for any signs of damage or leakage upon arrival.

  • If the package is compromised, treat it as a spill and follow the spill cleanup procedure.

  • Clean the primary container before moving it to the designated storage area.

Step 2: Storage

  • Store the agent in a clearly labeled, sealed, and appropriate container.

  • The storage area should be secure, well-ventilated, and separate from incompatible chemicals.

  • Access to the storage area should be restricted to authorized personnel.

Step 3: Preparation of the Agent

  • All manipulations of the powdered or concentrated agent must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator to prevent aerosolization and exposure.[3]

  • Wear the appropriate PPE for solution preparation (see Table 1).[1]

  • Use a plastic-backed absorbent pad on the work surface of the BSC to contain any minor spills.

  • After preparation, wipe down all containers and the work surface with an appropriate deactivating solution, followed by a cleaning agent.

Step 4: Experimental Use

  • Clearly label all solutions with the agent's name, concentration, date, and hazard warning.

  • When handling solutions, wear the appropriate PPE as specified in Table 1.

  • Conduct all procedures in a manner that minimizes the generation of aerosols.

Disposal Plan

Proper disposal of waste contaminated with potent antitubercular agents is critical to prevent environmental contamination and accidental exposure.

Step 1: Segregation of Waste

  • All disposable items that have come into contact with the antitubercular agent (e.g., gloves, gowns, pipette tips, absorbent pads) are considered contaminated waste.

  • Segregate waste into designated, clearly labeled containers. Hazardous pharmaceutical waste is often collected in black containers, while non-hazardous waste is collected in blue containers.[6]

Step 2: Waste Containers

  • Use leak-proof, puncture-resistant containers with secure lids.

  • Label containers as "Hazardous Pharmaceutical Waste" or "Cytotoxic Waste" in accordance with institutional and regulatory guidelines.[6]

Step 3: Disposal Procedure

  • Contaminated solid waste should be placed in the designated hazardous waste container.

  • Liquid waste should be collected in a sealed, compatible container and treated as hazardous chemical waste. Do not pour liquid waste down the drain.[6][7]

  • Sharps (needles, scalpels) must be disposed of in a designated sharps container for cytotoxic waste.

  • Follow your institution's and local regulations for the final disposal of hazardous waste, which typically involves incineration by a licensed facility.[6][7]

Generalized Experimental Protocol: In Vitro Cell Viability Assay

This protocol outlines the key steps for a typical experiment, highlighting critical safety considerations.

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Methodology:

  • Cell Culture: Culture cells to the desired confluency in a T-75 flask.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density.

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of Drug Dilutions (CRITICAL SAFETY STEP):

    • Perform all dilutions of the stock solution of this compound inside a Class II BSC.

    • Wear full PPE for solution preparation as detailed in Table 1.

    • Prepare a serial dilution of the agent in the appropriate cell culture medium.

  • Treatment of Cells:

    • Carefully remove the old medium from the 96-well plate.

    • Add the medium containing the different concentrations of the antitubercular agent to the respective wells.

    • Include appropriate controls (e.g., vehicle control, positive control).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Viability Assay:

    • Add a viability reagent (e.g., MTT, PrestoBlue) to each well.

    • Incubate for the recommended time.

    • Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

  • Decontamination and Disposal (CRITICAL SAFETY STEP):

    • Aspirate the medium containing the antitubercular agent into a flask containing a deactivating agent (e.g., bleach).

    • Dispose of all contaminated materials (plate, pipette tips) in the designated hazardous waste container.

    • Decontaminate the work area and any equipment used.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of a potent antitubercular agent.

SafeHandlingWorkflow receiving Receiving & Unpacking (Inspect for Damage) storage Secure Storage (Restricted Access) receiving->storage Intact spill Spill Occurs receiving->spill Damaged prep Preparation in BSC (Full PPE) storage->prep experiment Experimental Use prep->experiment waste_gen Waste Generation prep->waste_gen experiment->waste_gen spill_kit Use Spill Kit (Follow Procedure) spill->spill_kit spill_kit->waste_gen waste_collect Waste Segregation & Collection (Labeled Containers) waste_gen->waste_collect disposal Final Disposal (Licensed Vendor) waste_collect->disposal

Caption: Workflow for handling potent antitubercular agents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.